Product packaging for Piperazine dihydrochloride(Cat. No.:CAS No. 142-64-3)

Piperazine dihydrochloride

Cat. No.: B147326
CAS No.: 142-64-3
M. Wt: 159.05 g/mol
InChI Key: CVVIJWRCGSYCMB-UHFFFAOYSA-N
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Description

Piperazine dihydrochloride (CAS 142-64-3) is the dihydrochloride salt of piperazine, an organic compound featuring a six-membered ring with two nitrogen atoms at opposing positions . This white to cream-colored crystalline solid is freely soluble in water, enhancing its utility in various experimental and industrial research applications . In scientific research, piperazine and its derivatives are recognized for their significant pharmacological potential. The parent piperazine structure acts as a gamma-aminobutyric acid (GABA) receptor agonist . This binding action causes hyperpolarization of nerve endings, leading to flaccid paralysis, which is the fundamental mechanism behind its historical use as an anthelmintic agent . This compound serves as a key building block in medicinal chemistry for the synthesis of a wide range of novel compounds with diverse therapeutic activities, including antiviral, antibacterial, and anticancer properties . Its stability and well-defined chemical behavior make it a valuable intermediate in pharmaceutical research and development (R&D) for discovering new active pharmaceutical ingredients (APIs) . Furthermore, it is employed in analytical chemistry as a standard or reference material for calibrating instruments like HPLC and GC-MS, ensuring accuracy and reproducibility in analytical testing and forensic analysis . Please note : This product is intended for research purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12Cl2N2 B147326 Piperazine dihydrochloride CAS No. 142-64-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

piperazine;dihydrochloride
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InChI

InChI=1S/C4H10N2.2ClH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H
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InChI Key

CVVIJWRCGSYCMB-UHFFFAOYSA-N
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Canonical SMILES

C1CNCCN1.Cl.Cl
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Molecular Formula

C4H10N2.2HCl, C4H12Cl2N2
Record name PIPERAZINE DIHYDROCHLORIDE
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Related CAS

110-85-0 (Parent)
Record name Piperazine dihydrochloride [USP]
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DSSTOX Substance ID

DTXSID4047096
Record name Piperazine dihydrochloride
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Molecular Weight

159.05 g/mol
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Physical Description

Piperazine dihydrochloride appears as white to cream-colored needles or powder. Mp: 318-20 °C (with decomposition)., White to cream-colored needles or powder; [NIOSH], White to cream-colored needles or powder.
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Solubility

41 % (NIOSH, 2023), 41%
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CAS No.

142-64-3
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Melting Point

635 °F (NIOSH, 2023), 635 °F
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Synthetic Strategies and Chemical Modification of Piperazine Dihydrochloride and Its Derivatives

Established Methodologies for Piperazine (B1678402) Ring Formation

The construction of the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, can be achieved through various established synthetic routes. These methods often involve the cyclization of linear precursors or the modification of other cyclic structures.

One of the most common strategies is the cyclization of corresponding linear diamine precursors . researchgate.netresearchgate.net This typically involves reacting a 1,2-diamine with a dielectrophile. Another widely used approach is the reduction of (di)ketopiperazines . rsc.orgresearchgate.net These diketopiperazines are often synthesized from amino acids or 1,2-diamines. rsc.org

Alternative strategies include:

Hydrogenation of pyrazines : The reduction of the aromatic pyrazine (B50134) ring can yield the saturated piperazine structure. researchgate.netresearchgate.netrsc.org

Dimerization of aziridines : A [3+3] type dimerization of aziridine (B145994) rings can form the six-membered piperazine ring. researchgate.netresearchgate.net

Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives : Cleavage of the C-N bond in activated DABCO allows for the formation of functionalized piperazines. researchgate.netrsc.org This method is particularly efficient for synthesizing piperazines functionalized at the nitrogen atoms without altering the carbon skeleton. rsc.org

Reductive amination : This method can be used to form N-alkyl derivatives of piperazine. mdpi.com

Double Michael addition : A newer approach involves the sequential double Michael addition of nitrosoalkenes to primary amines, which yields bis(oximinoalkyl)amines. These intermediates then undergo stereoselective catalytic reductive cyclization to form the piperazine ring, allowing for the introduction of substituents at both carbon and nitrogen atoms. researchgate.netnih.gov

A simplified, one-pot procedure for creating monosubstituted piperazines involves the in-situ generation of piperazine monohydrochloride from equimolar amounts of anhydrous piperazine and piperazine dihydrochloride (B599025) in methanol. nih.gov This active piperazine-1-ium cation can then react with various electrophiles. nih.gov

MethodologyStarting MaterialsKey FeaturesReference
Cyclization of Linear Diamines1,2-diamines, dielectrophilesFundamental and widely applicable approach. researchgate.netresearchgate.net
Reduction of (Di)ketopiperazines(Di)ketopiperazines (from amino acids)Commonly used, allows for chiral precursors. rsc.orgresearchgate.net
Hydrogenation of PyrazinesPyrazines, pyrazinium saltsReductive method starting from an aromatic heterocycle. researchgate.netrsc.org
Ring-Opening of DABCODABCO, activating agents, nucleophilesEfficient for N-functionalized piperazines. researchgate.netrsc.org
Double Michael Addition & Reductive CyclizationPrimary amines, nitrosoalkenesAllows for C- and N-substituted piperazines. researchgate.netnih.gov
One-pot MonosubstitutionPiperazine, Piperazine dihydrochlorideSimplified procedure using an in-situ generated active cation. nih.gov

Advanced Derivatization Techniques and Functionalization of the Piperazine Nucleus

While traditional syntheses often focus on N-substitution, recent advances have enabled the direct functionalization of the carbon atoms of the piperazine ring, significantly expanding its structural diversity. mdpi.comnsf.gov This is challenging because methods successful for other heterocycles like pyrrolidines often fail with piperazines due to the second nitrogen atom, which can cause side reactions or inhibit catalysts. mdpi.comnih.gov

C-H Functionalization: Direct C-H functionalization introduces substituents onto the carbon backbone of the piperazine ring. Several powerful techniques have emerged:

Photoredox Catalysis : This method uses light to initiate radical-based transformations. It has been successfully applied for the α-C-H arylation, vinylation, and heteroarylation of N-aryl piperazines. mdpi.comnsf.govnih.gov The reaction is often initiated by a photocatalyst that oxidizes the piperazine, generating a radical that can couple with various partners. mdpi.com

α-Lithiation Trapping : This approach involves the deprotonation of a carbon atom adjacent (alpha) to a nitrogen atom using a strong base, followed by trapping the resulting lithiated intermediate with an electrophile. nih.govbeilstein-journals.org Direct diastereoselective α-C-H lithiation of N-Boc protected piperazines has been achieved. nsf.gov

Transition-Metal-Catalyzed C-H Functionalization : Various transition metals can catalyze the direct functionalization of C-H bonds, offering another route to carbon-substituted piperazines. nih.govbeilstein-journals.org

Stannyl (B1234572) Amine Protocol (SnAP) : Developed as a convergent method, SnAP chemistry utilizes stannyl amine reagents and aldehydes. mdpi.comnsf.gov A copper-mediated oxidation of the C-Sn bond forms an α-aminyl radical, which then cyclizes with an imine intermediate to generate C-functionalized piperazines. mdpi.com

N-Functionalization: Substitution at the nitrogen atoms remains a cornerstone of piperazine chemistry.

N-Alkylation and N-Arylation : These are the most common modifications. N-alkylation is typically achieved through nucleophilic substitution on alkyl halides or reductive amination. mdpi.com N-arylation often employs palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann-Goldberg reactions, particularly with aromatic halides. mdpi.com

Acylation : The amine groups of piperazine readily react with acyl halides or acid anhydrides to form amides, a common strategy for introducing various functional groups. ambeed.com

Derivatization for Analysis : For analytical purposes, piperazine can be derivatized to make it detectable by methods like HPLC-UV. Reagents such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or dansyl chloride react with piperazine to form stable, UV-active or fluorescent derivatives. jocpr.comjocpr.comqascf.com

Functionalization TypeTechniqueDescriptionReference
C-H FunctionalizationPhotoredox CatalysisLight-induced radical reactions for C-C bond formation at the α-carbon. mdpi.comnsf.govnih.gov
α-LithiationDeprotonation and trapping with electrophiles for substitution at the α-carbon. nih.govbeilstein-journals.org
Transition-Metal CatalysisMetal-catalyzed activation and functionalization of C-H bonds. nih.govbeilstein-journals.org
SnAP ChemistryConvergent synthesis from aldehydes and stannyl amine reagents. mdpi.comnsf.gov
N-FunctionalizationN-Alkylation/N-ArylationSubstitution at nitrogen atoms via reactions like Buchwald-Hartwig or reductive amination. mdpi.com
Analytical DerivatizationReaction with reagents like NBD-Cl or Dansyl chloride to enable detection. jocpr.comjocpr.comqascf.com

Principles of Rational Design in the Synthesis of Substituted this compound Analogues

The rational design of substituted piperazine analogues is a key strategy in medicinal chemistry and materials science. The piperazine scaffold is considered a "privileged" structure because its derivatives can interact with a wide range of biological targets. nih.gov The design process involves strategically modifying the piperazine core to optimize its properties for a specific application.

Key principles of rational design include:

Modulating Physicochemical Properties : The two nitrogen atoms in the piperazine ring can be protonated under physiological pH. nih.gov This feature is exploited to enhance aqueous solubility and oral bioavailability. nih.gov The introduction of different substituents can fine-tune lipophilicity, which influences membrane penetration. nih.gov

Scaffolding and Pharmacophore Arrangement : The piperazine ring acts as a versatile scaffold to orient pharmacophoric groups—the essential features of a molecule that interact with a biological target—in the correct three-dimensional arrangement. mdpi.com The spacer length and geometry between the piperazine core and terminal functional groups play a crucial role in activity. koreascience.kr

Structure-Activity Relationship (SAR) Studies : Synthesis of a series of analogues with systematic variations allows for the study of SAR. For example, introducing different electron-donating or electron-withdrawing substituents onto phenyl rings attached to the piperazine core helps in understanding how these changes affect biological activity. nih.gov

Bioisosteric Replacement : The piperazine ring can be used as a bioisostere for other cyclic amines, such as morpholines or piperidines. Its unique 1,4-nitrogen arrangement allows for adjustments in 3D geometry that are not easily accessible with other six-membered rings, potentially improving target affinity and specificity. nsf.gov

For instance, in the design of potential anticancer agents, phenylpiperazine moieties were introduced into a 1,2-benzothiazine scaffold. The design was based on the structures of known topoisomerase II inhibitors, with the piperazine nitrogens providing basic centers and various substituents on the phenyl ring modulating lipophilicity to enhance interaction with DNA. nih.govresearchgate.net Similarly, trisubstituted piperazine derivatives have been rationally designed as potent protease inhibitors, where modifications improved both antiviral activity and pharmacokinetic properties like oral bioavailability. acs.org

Advanced Structural Elucidation and Conformational Analysis

Crystallographic Investigations of Piperazine (B1678402) Dihydrochloride (B599025) and Related Compounds

Crystallographic techniques, particularly X-ray diffraction, provide unparalleled insights into the precise spatial arrangement of atoms within a crystalline solid. These methods have been instrumental in defining the molecular geometry, crystal packing, and intermolecular interactions of piperazine dihydrochloride.

X-ray Diffraction Studies for Atomic Arrangement

A redetermination of the crystal structure of this compound monohydrate using modern diffractometer data confirmed its atomic arrangement with greater precision than earlier studies that used photographic methods. iucr.org This study provided accurate atomic coordinates and displacement parameters. In the case of trans-2,5-dimethylpiperazine (B131708) dihydrochloride, X-ray diffractometer data revealed that the piperazine ring adopts an almost ideal chair conformation with the methyl groups in the equatorial position. iucr.org The endocyclic bond lengths were determined to be approximately 1.503 Å for C-N and 1.534 Å for C-C, with bond angles of about 108.7° for C-C-N and 112.4° for C-N-C. iucr.org

Similarly, the crystal structure of 1,4-bis-(cyclopropylmethyl) this compound was determined by single-crystal X-ray diffraction, confirming the "chair" conformation of the piperazinium ion with a center of symmetry. jst.go.jp In the crystal structure of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, the piperazine ring also adopts a chair conformation. iucr.org

Selected Crystallographic Data for this compound and Related Compounds

CompoundCrystal SystemSpace GroupKey Conformational FeatureReference
This compound MonohydrateNot specified in provided textNot specified in provided textChains of hydrogen-bonded ions iucr.org
trans-2,5-Dimethylthis compoundMonoclinicP2t/nAlmost ideal chair conformation with equatorial methyl groups iucr.org
1,4-bis-(cyclopropylmethyl) this compoundMonoclinicP21/c"Chair" conformation with a center of symmetry jst.go.jp
8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochlorideNot specified in provided textNot specified in provided textChair conformation of the piperazine ring iucr.org

Analysis of Hydrogen Bonding Networks and Crystal Packing

The crystal packing of this compound is significantly influenced by hydrogen bonding. In this compound monohydrate, the structure exhibits N—H···Cl hydrogen bonds, which form chains of ions. iucr.org The water molecules are situated in channels formed by these chains and participate in weak O—H···Cl hydrogen bonds. iucr.org

In trans-2,5-dimethylthis compound, the crystal structure is characterized by strong N-H···Cl hydrogen bonds with distances of 3.07-3.08 Å. iucr.org The crystal packing of 1,4-bis-(cyclopropylmethyl) this compound is primarily due to the electrostatic attraction between the chloride and nitrogen atoms, reinforced by hydrogen bonds. jst.go.jp For the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, the cations are linked by N—H⋯O hydrogen bonds, forming inversion dimers, and the chloride anion is linked to the cation via an N—H⋯Cl hydrogen bond. iucr.org These interactions create layers within the crystal structure. iucr.org

The study of lomeridine dihydrochloride polymorphs also highlighted the importance of hydrogen bonding, with each polymorph forming two hydrogen bonds between the hydrochloric acids and the two nitrogen atoms of the piperazine ring. nih.gov The differences in the lengths of these hydrogen bonds were reflected in their infrared spectra and thermal analysis profiles. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound in various states. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecule's connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the atoms in this compound.

In the ¹H NMR spectrum of this compound in D₂O, a singlet is observed at δ 3.59 ppm. This chemical shift is deshielded compared to free piperazine (δ 2.74 ppm) and piperazine monohydrochloride (δ 3.11 ppm), indicating the effect of protonation on the nitrogen atoms. semanticscholar.org The ¹³C NMR spectrum shows a signal at δ 43.1 ppm, which is shielded compared to neutral piperazine (δ 47.5 ppm) and its monohydrochloride (δ 45.3 ppm).

For substituted piperazine dihydrochlorides, the NMR spectra become more complex, providing detailed structural information. For instance, the ¹H NMR spectrum of 1-(4-fluorophenyl)piperazine (B120373) dihydrochloride in DMSO-d6 shows characteristic signals for the aromatic and piperazine protons. chemicalbook.com Similarly, detailed ¹H and ¹³C NMR data are available for other derivatives like 1-[2-(3-fluorophenyl)ethyl]-4-(3-phenylpropyl)-piperazine dihydrochloride and 1-(4-chlorophenyl)piperazine (B178656) dihydrochloride. chemicalbook.com

¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Piperazine and its Hydrochloride Salts

Compound¹H NMR (δ)¹³C NMR (δ)Reference
Piperazine2.7447.5
Piperazine Monohydrochloride3.1145.3 semanticscholar.org
This compound3.5943.1

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A strong absorption in the range of 2500–2700 cm⁻¹ is attributed to the N-H stretching of the hydrochloride salt. The C-N vibrations typically appear around 1600 cm⁻¹.

The IR spectra of piperazine and its derivatives have been studied, with the C-N stretching vibration in piperazine itself observed in the 1199-1323 cm⁻¹ region. researchgate.net For this compound monohydrate, the IR spectrum is used for identification purposes, ensuring it is concordant with a reference standard. amphray.com The IR spectrum of piperazine monohydrochloride is also well-documented. nist.gov Differences in the IR spectra of polymorphs of lomeridine dihydrochloride, particularly in the N-H stretching vibration region, have been used to distinguish between them. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. The molecular weight of this compound is 159.05 g/mol .

Various piperazine derivatives have been analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov These studies provide information on the precursor ions and major fragmentation patterns. For example, in the analysis of piperazine designer drugs, the mass spectra reveal characteristic fragments that aid in their identification. nih.gov The fragmentation of N,N-disubstituted piperazine derivatives under electron ionization (EI) conditions often involves cleavage initiated by the nitrogen atoms of the piperazine ring. tandfonline.com

For piperazine itself, which has a low molecular weight and lacks a strong chromophore, detection by LC-MS/MS can be challenging but has been successfully developed for its analysis in biological samples. researchgate.net The fragmentation of various piperazine analogues, including benzylpiperazines and phenylpiperazines, has been studied in detail to understand their characteristic cleavage patterns upon collision-induced dissociation. xml-journal.net

Computational Chemistry and Molecular Modeling Studies

Computational studies, particularly those employing Density Functional Theory (DFT) and molecular dynamics, have been instrumental in characterizing piperazine and its derivatives. While comprehensive studies focusing exclusively on the simple this compound salt are not extensively published, the methodologies and findings from related, more complex piperazine-containing compounds provide a robust framework for its analysis.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For piperazine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine a variety of electronic and structural parameters. researchgate.net These calculations provide a theoretical basis for understanding the molecule's reactivity and spectroscopic properties.

Key electronic properties and analyses derived from DFT calculations for piperazine-containing molecules include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability and reactivity of the molecule. For instance, in studies of N-substituted piperazines, FMO analysis helps to understand how different substituents affect the electronic distribution and reactivity. researchgate.net In a typical piperazine derivative, the HOMO is often localized on the piperazine ring and any electron-donating groups, while the LUMO is distributed over electron-withdrawing portions of the molecule. bohrium.com

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. rsc.org For a protonated species like this compound, the MEP surface would show positive potential around the ammonium (B1175870) protons (N-H) and the C-H bonds, indicating sites susceptible to nucleophilic attack. The chloride counter-ions would be associated with regions of negative potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions. researchgate.net For this compound, NBO analysis would quantify the donor-acceptor interactions, particularly the hydrogen bonding between the protonated nitrogen atoms of the piperazine ring and the chloride anions.

Global Reactivity Descriptors: Parameters such as chemical hardness, chemical potential, and electrophilicity index are calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity. rsc.orgmdpi.com

A summary of typical electronic properties calculated via DFT for piperazine derivatives is presented in Table 1.

PropertyDescriptionTypical Application for this compound
HOMO-LUMO Energy Gap The difference in energy between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Indicates electronic stability and the energy required for electronic excitation.
Molecular Electrostatic Potential (MEP) A 3D map of the electron density, showing regions of positive and negative electrostatic potential.Identifies reactive sites for electrophilic and nucleophilic attack, and hydrogen bonding locations. rsc.org
Mulliken Atomic Charges A method for partitioning the total electron density among the atoms in a molecule.Provides insight into the charge distribution and the partial charges on each atom.
Natural Bond Orbital (NBO) Analysis Analyzes charge transfer, hyperconjugative interactions, and the nature of chemical bonds.Characterizes the N-H···Cl hydrogen bonds and other intramolecular interactions. researchgate.net
Global Reactivity Descriptors Includes electronegativity, chemical hardness, and electrophilicity index, derived from FMO energies.Quantifies the overall reactivity and stability of the molecule. mdpi.com

For piperazine and its salts, the six-membered ring can theoretically adopt several conformations, including the chair, boat, and twist-boat forms. Experimental data from X-ray crystallography and computational studies consistently show that the chair conformation is the most stable and predominant form for the piperazine ring in its dihydrochloride salt. nih.govjst.go.jpiucr.orgiucr.orgcambridge.orgrsc.orgresearchgate.net This preference is due to the minimization of steric and torsional strain.

Conformational Analysis: Studies on various piperazine derivatives confirm the thermodynamic preference for the chair conformation. smolecule.comnih.gov In this compound, the two nitrogen atoms are protonated, leading to the formation of a dication. The electrostatic repulsion between these two positively charged centers further stabilizes the chair conformation where they are maximally separated. The energy barrier between the chair and boat conformations becomes significantly higher upon protonation, effectively "locking" the molecule in the chair form. smolecule.com

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. For piperazine derivatives, MD simulations can reveal the stability of different conformations and the nature of their interactions with their environment, such as solvent molecules or biological targets. smolecule.commdpi.com A simulation of this compound in an aqueous solution would demonstrate the stability of the chair conformation and the dynamics of the hydrogen-bonding network between the protonated amine groups, the chloride ions, and surrounding water molecules. The conformational adaptability of the piperazine ring is considered a crucial factor in the context of drug design. smolecule.com

Key conformational parameters for the chair form of the piperazine ring are summarized in Table 2.

ParameterDescriptionExpected Value/State for this compound
Ring Conformation The overall 3D shape of the piperazine ring.Predominantly the chair conformation. nih.govjst.go.jpiucr.org
Nitrogen Protonation The protonation state of the nitrogen atoms at physiological or acidic pH.Both nitrogen atoms are protonated, forming a dication (piperazinium ion). smolecule.com
Hydrogen Bonding The interaction between the N-H protons and the chloride anions.Strong N-H···Cl hydrogen bonds are the primary intermolecular interactions stabilizing the crystal lattice. cambridge.org
Conformational Rigidity The energy barrier to ring inversion (e.g., chair-to-boat).Increased rigidity upon protonation, locking the ring in the chair form. smolecule.com

Pharmacological Characterization and Mechanistic Investigations

Neurotransmitter Receptor Interactions and Modulation

The piperazine (B1678402) nucleus is a common scaffold in a multitude of centrally acting agents, and as such, its derivatives have been shown to interact with a wide array of neurotransmitter receptors. These interactions are often complex, with the nature of the substitution on the piperazine ring dictating the affinity and efficacy at various receptor subtypes.

Gamma-Aminobutyric Acid (GABA) Receptor Agonism

Piperazine's interaction with the γ-aminobutyric acid (GABA) system is a cornerstone of its established pharmacological action, particularly in the context of its use as an anthelmintic agent. Piperazine and its salts, including the dihydrochloride (B599025), act as agonists at GABA receptors. pediatriconcall.comdrugbank.com This agonistic activity is particularly selective for the GABA receptors found on the muscle membranes of helminths. pediatriconcall.comwikipedia.org The binding of piperazine to these receptors leads to a hyperpolarization of the nerve endings, which in turn induces a flaccid paralysis of the parasite. drugbank.com This paralysis allows the host organism to expel the worms through normal peristaltic activity. drugbank.com The selectivity of piperazine for helminth GABA receptors is attributed to the fact that vertebrates primarily utilize GABA in the central nervous system, and the helminth GABA receptor is a different isoform from that of vertebrates. pediatriconcall.comwikipedia.org

Conversely, some studies on piperazine derivatives have indicated a different mode of action at human GABA receptors. Certain piperazine derivatives have been shown to act as antagonists of the human α1β2γ2 GABAA receptor. nih.gov For instance, chlorophenylpiperazines were identified as potent GABAA receptor antagonists. nih.gov This antagonistic action at the primary inhibitory receptor in the brain could lead to an indirect increase in catecholamine levels. nih.gov

Table 1: Investigated Piperazine Derivatives and their Effects on the Human α1β2γ2 GABAA Receptor

DerivativeEffectPotency (IC20)
1-(2-chlorophenyl)piperazine (2CPP)Antagonist46μM
1-(3-chlorophenyl)piperazine (3CPP/mCPP)AntagonistNot specified
Benzylpiperazine (BZP)AntagonistNot specified
Methylbenzylpiperazines (2/3MBP)AntagonistNot specified
Phenylpiperazine (PP)AntagonistNot specified
Methoxyphenylpiperazines (2/3/4MPP/MeOPP)AntagonistNot specified
Chlorophenylpiperazines (2/4CPP)AntagonistNot specified
Fluorophenylpiperazines (4FPP/TFMPP)AntagonistNot specified

This table is based on findings from a study investigating the effects of various piperazine derivatives on the human α1β2γ2 GABAA receptor expressed in Xenopus oocytes. nih.gov

Serotonin (B10506) Receptor Modulation (e.g., 5-HT Receptor Ligand Activity)

Piperazine derivatives are a significant class of ligands for serotonin (5-HT) receptors, demonstrating a wide range of affinities and functional activities. nih.gov The nature of the aryl substituent on the piperazine ring is a key determinant of the binding profile. nih.gov

Many arylpiperazine derivatives exhibit high affinity for the 5-HT1A receptor subtype. nih.govnih.gov For example, 1-(2-methoxyphenyl)piperazine (B120316) is a known high-affinity ligand for serotonin receptors. medchemexpress.commedchemexpress.com Some derivatives, such as 1,3-dimethyl-7-bromo-8-(phenylpiperazinopropylamino)-1H,3H-pyrimido[2,1-f]purine-2,4-dione, have been characterized as agonists of presynaptic and partial agonists of postsynaptic 5-HT1A receptors. nih.gov In contrast, other derivatives have been identified as potent 5-HT1A receptor antagonists. nih.gov

In addition to the 5-HT1A receptor, piperazine derivatives also interact with 5-HT2A and 5-HT2B receptors. nih.govnih.gov Some compounds are classified as mixed 5-HT1A/5-HT2A/α1 ligands. nih.gov The interaction with 5-HT2 receptors is exemplified by 1-(2,3-Dihydrobenzo[b] nih.govdioxin-5-yl)piperazine hydrochloride, which acts as a 5-HT2 receptor antagonist. biosynth.com Furthermore, studies on hybrid trifluoromethylphenylpiperazine (TFMPP)–methylenedioxybenzylpiperazine (MDBP) regioisomers revealed significant binding to 5-HT2B receptors, and for some isomers, modest binding to 5-HT2C receptors. nih.gov

Table 2: Binding Affinities (Ki, nM) of Select Piperazine Derivatives at Serotonin Receptors

Compound5-HT1A5-HT2A5-HT2B5-HT7
Compound 13¹1.1>250Not specifiedNot specified
3-TFMPP-3,4-MDBP (Compound 5)²188Not specifiedSignificant bindingNot specified
2-TFMPP-2,3-MDBP (Compound 1)²>1000Not specifiedSignificant bindingHigh affinity
1-(2-Methoxyphenyl)piperazine derivatives³High affinityModerate to lowNot specifiedNot specified
Arylpiperazine derivatives⁴1.1 - 8756 - 881Not specifiedNot specified

¹Data from a study on 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives. nih.gov ²Data from a study on TFMPP–MDBP regioisomers. nih.gov ³General finding for this class of compounds. medchemexpress.comacs.org ⁴Data from a study on new arylpiperazine 5-HT(1A) receptor ligands. nih.gov

Dopamine (B1211576) Pathway Interactions

The interaction of piperazine derivatives with the dopamine system is another critical aspect of their pharmacology. These compounds can modulate dopamine receptors and transporters, influencing dopamine signaling pathways. ontosight.ai

Several piperazine derivatives have been shown to bind to dopamine D2, D3, and D4 receptors. nih.govnih.gov For instance, certain arylpiperazine derivatives display moderate to low affinity for D2 receptors. nih.gov The piperazine analog of haloperidol (B65202) exhibits selective and increased affinity for the D4 receptor subtype compared to its piperidine (B6355638) counterpart. nih.gov Further exploration of the piperazine moiety has led to the identification of new selective ligands for the D4 receptor. nih.gov Additionally, some N-phenyl piperazine analogs have been synthesized and evaluated as potential dopamine D3 receptor ligands.

Beyond direct receptor binding, some piperazine derivatives, such as GBR-12879 dihydrochloride, interact with dopamine transporters, thereby influencing the reuptake of dopamine. ontosight.ai This modulation of dopamine levels in the synapse is a key mechanism for compounds targeting neurological and psychiatric disorders. ontosight.ai The compound 1-(2,3-Dihydrobenzo[b] nih.govdioxin-5-yl)piperazine hydrochloride is described as a dopamine receptor agonist. biosynth.com

Table 3: Binding Affinities (Ki, nM) of Select Piperazine Derivatives at Dopamine Receptors

CompoundD2D4
Arylpiperazine derivatives¹94 - 1245Not specified
Compound 27²Not specified0.84
Compound 28²Low affinity3.9

¹Data from a study on 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives. nih.gov ²Data from a study on piperazine analogs targeting the D4 receptor. nih.gov

Sigma-1 Receptor Agonism

A notable pharmacological property of certain piperazine dihydrochloride derivatives is their potent and selective agonism at the sigma-1 receptor. A prime example is the compound SA4503, chemically identified as 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)this compound. nih.gov This compound has demonstrated a high affinity for the sigma-1 receptor subtype with an IC50 value of 17 +/- 1.9 nM, while showing significantly lower affinity for the sigma-2 receptor subtype (IC50 = 1800 +/- 310 nM). nih.gov

The agonistic activity of SA4503 at the sigma-1 receptor is believed to underlie its cognitive-enhancing effects. nih.govnih.gov Research has shown that SA4503 can increase extracellular acetylcholine (B1216132) levels in the rat frontal cortex. nih.gov Furthermore, activation of the sigma-1 receptor by this compound has been shown to affect the expression of Iba1 in microglia/macrophages in the ischemic hemisphere following experimental stroke, although it did not appear to affect post-stroke inflammatory mediators. plos.orgresearchgate.net

Enzyme Activity Modulation

The influence of this compound and its derivatives on enzyme activity is a less explored but potentially significant aspect of their mechanism of action. While direct and broad-spectrum enzyme inhibition or activation is not the primary mechanism for piperazine itself, certain derivatives have been investigated for their effects on specific enzymes.

For example, the sigma-1 receptor agonist SA4503, a this compound derivative, was found not to affect the activity of acetylcholinesterase (AChE). nih.gov This distinguishes its mechanism for increasing acetylcholine levels from that of AChE inhibitors like tetrahydroaminoacridine (THA). nih.gov

Biological Membrane and Protein Interactions

The ability of this compound and its derivatives to interact with and traverse biological membranes is fundamental to their pharmacological activity. The lipophilicity of certain derivatives, such as those with a p-tolyl group, is enhanced, facilitating their passage across biological membranes to reach their target receptors. this compound itself has been noted for its interactions with biological membranes, which aids in its penetration and distribution. scbt.com The dihydrochloride salt form of many piperazine derivatives is specifically utilized to improve their solubility in aqueous environments, which is a crucial property for pharmaceutical applications. ontosight.ai

The interaction with proteins is a direct consequence of the receptor and enzyme modulation discussed previously. The fundamental action of these compounds is based on their ability to bind to specific protein targets, including G-protein coupled receptors like serotonin and dopamine receptors, and ligand-gated ion channels such as GABA receptors. nih.govmedchemexpress.com These interactions are highly specific, depending on the three-dimensional structure of both the piperazine derivative and the protein's binding pocket.

Pharmacokinetic and Metabolic Pathways in Research Models

The study of how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to understanding its pharmacological profile. In various research models, piperazine and its derivatives have been shown to undergo rapid absorption and distribution, followed by metabolic transformations and subsequent excretion.

Absorption and Tissue Distribution Profiles

Following oral administration, piperazine and its salts are readily absorbed from the gastrointestinal tract into the bloodstream. parasitipedia.netdefra.gov.uksaskoer.ca Peak plasma concentrations are typically reached within 1 to 2 hours after administration. parasitipedia.net Studies in various animal models, including pigs, poultry, dogs, and cats, have demonstrated this rapid absorption. parasitipedia.netdefra.gov.uksaskoer.ca

Once absorbed, piperazine is distributed to various tissues. Research has shown the presence of piperazine in the kidneys and liver. industrialchemicals.gov.au The elimination from the liver appears to be slower than from the kidneys. industrialchemicals.gov.au In laying hens, residues of piperazine have been detected in eggs up to 17 days after administration. parasitipedia.net Furthermore, piperazine can cross-react with ethylenediamine (B42938), a compound used in some topical creams, which can lead to allergic reactions in sensitized individuals. nih.gov

A study on a specific piperazine-based drug lead, MMV665917, in dairy calves showed that after a single oral dose, the total serum concentration of the compound exceeded the target concentration within 12 hours and remained at that level for over 24 hours. nih.gov The fecal concentration of the same compound surpassed the target level in just two hours and also persisted for more than 24 hours. nih.gov

Research ModelKey Findings on Absorption & Distribution
Pigs Readily absorbed orally, with highest plasma levels at 1-2 hours. parasitipedia.net
Poultry Rapid oral absorption. Residues found in eggs up to 17 days post-administration. parasitipedia.net
Dogs & Cats Rapidly absorbed from the GI tract. defra.gov.uksaskoer.ca
Dairy Calves Oral administration of MMV665917 led to sustained serum and fecal concentrations. nih.gov
General Distributed to kidneys and liver. industrialchemicals.gov.au

Metabolite Identification and Metabolic Transformations

Piperazine undergoes metabolic transformations in the body, although a significant portion is excreted unchanged. parasitipedia.netsaskoer.caindustrialchemicals.gov.au In humans, it has been reported that piperazine is partially metabolized, with only about 15% of a dose being excreted in its original form. nih.gov The liver is a primary site of metabolism for piperazine. drugbank.com

One of the metabolic pathways involves nitrosation in the acidic environment of the stomach, leading to the formation of N-mononitrosopiperazine (MNPz). drugbank.com This metabolite can be further transformed into N-nitroso-3-hydroxypyrrolidine (NHPYR). drugbank.com

Studies on various piperazine derivatives have identified several metabolic reactions. These include:

Hydroxylation: This is a major metabolic pathway for many piperazine derivatives, often occurring on the aromatic ring. nih.govoup.comoup.com For instance, N-benzylpiperazine (BZP) is metabolized to p-hydroxy-BZP and m-hydroxy-BZP. nih.gov

N-dealkylation: This process involves the removal of an alkyl group from the nitrogen atoms of the piperazine ring.

Ring Cleavage: The piperazine ring itself can be broken down, leading to the formation of ethylenediamine derivatives. oup.comoup.com

Acetylation: Some metabolites, such as aniline (B41778) derivatives, can undergo acetylation. oup.comoup.com

Conjugation: Metabolites, particularly hydroxylated ones, can be conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility for excretion. nih.govoup.comoup.com For example, about 50% of p-hydroxy-BZP is excreted as a glucuronide conjugate. nih.gov

Research using Mycobacterium species has shown that these bacteria can acetylate piperazine rings and cleave carbon-nitrogen bonds, producing metabolites like N-(2-anilinoethyl)acetamide and N-acetyl-N'-phenylpiperazine from N-phenylpiperazine. nih.gov

Parent CompoundKey Metabolites IdentifiedMetabolic ReactionsResearch Model
Piperazine N-mononitrosopiperazine (MNPz), N-nitroso-3-hydroxypyrrolidine (NHPYR)NitrosationHuman (in gastric juice) drugbank.com
N-benzylpiperazine (BZP) p-hydroxy-BZP, m-hydroxy-BZPHydroxylation, GlucuronidationRat nih.gov
1-(3-chlorophenyl)piperazine (mCPP) hydroxy-mCPP isomers, N-(3-chlorophenyl)ethylenediamine, 3-chloroanilineHydroxylation, Ring Degradation, Acetylation, Glucuronidation/SulfationRat oup.comoup.com
N-phenylpiperazine N-(2-anilinoethyl)acetamide, N-acetyl-N'-phenylpiperazineAcetylation, C-N bond cleavageMycobacterium spp. nih.gov

Excretion Pathways in Experimental Systems

The primary route of excretion for piperazine and its metabolites is through the urine. parasitipedia.netdefra.gov.uksaskoer.ca In pigs, approximately 55% of an administered dose is excreted in the urine and about 16% in the feces, with 60% to 80% being the unchanged parent compound. parasitipedia.net In laying hens, over 70% of the dose is excreted within 24 hours. parasitipedia.net

The excretion of piperazine is generally rapid. parasitipedia.net It can be detected in the urine as early as 30 minutes after oral administration, with the maximum excretion rate occurring between 1 and 8 hours. defra.gov.uk For the most part, excretion is complete within 24 hours. defra.gov.uksaskoer.ca

In a study with rats administered N-benzylpiperazine (BZP), about 6.7% of the parent drug was excreted unchanged in the urine within 36 hours. nih.gov The major metabolite, p-hydroxy-BZP, accounted for approximately 25% of the dose excreted within 48 hours, with the minor metabolite, m-hydroxy-BZP, accounting for about 2%. nih.gov

Research ModelExcretion RoutePercentage of Dose ExcretedTimeframeForm of Excreted Compound
Pigs Urine, Feces~55% (urine), ~16% (feces)24 hours60-80% unchanged piperazine parasitipedia.net
Laying Hens Not specified>70%24 hoursNot specified parasitipedia.net
Dogs & Cats UrineNot specified24 hours (practically complete)Unchanged piperazine and metabolites defra.gov.uksaskoer.ca
Rats (BZP) Urine~6.7% (BZP), ~25% (p-OH-BZP), ~2% (m-OH-BZP)36-48 hoursParent drug and metabolites nih.gov
Humans Urine60-75%24 hoursNot specified industrialchemicals.gov.au

Spectrum of Biological Activities and Therapeutic Explorations

Anti-parasitic Efficacy Studies

The most well-documented biological activity of piperazine (B1678402) dihydrochloride (B599025) is its effectiveness against parasitic worms, particularly nematodes.

Anthelmintic Activity against Specific Nematode Species

Piperazine dihydrochloride has demonstrated significant anthelmintic efficacy against a variety of nematode species in both veterinary and preclinical studies.

A controlled trial in naturally infected pigs revealed that this compound, administered orally, was 99% to 100% effective against Ascaris suum and nodular worms, including Oesophagostomum dentatum and Oesophagostomum quadrispinulatum. nih.gov This treatment also led to a 98% and 100% reduction in the egg excretion of these respective species. nih.gov

In poultry, specifically broiler breeders naturally infected with Ascaridia galli, this compound administered in drinking water showed high efficacy. tandfonline.comtandfonline.comnih.gov The effectiveness against mature A. galli was 83%, 94%, and 100% at different concentrations, while efficacy against immature worms was 86%, 60%, and 100%. tandfonline.comtandfonline.comnih.gov Another study reported that a single oral administration of piperazine adipate, a related salt, resulted in 97% to 100% elimination of Ascaridia galli from chickens. researchgate.net

The following table summarizes the anthelmintic efficacy of this compound against specific nematode species based on research findings.

Nematode SpeciesHostEfficacyReference
Ascaris suumPigs99-100% nih.gov
Oesophagostomum dentatumPigs99-100% nih.gov
Oesophagostomum quadrispinulatumPigs99-100% nih.gov
Ascaridia galli (mature)Broiler Breeders83-100% tandfonline.comtandfonline.comnih.gov
Ascaridia galli (immature)Broiler Breeders60-100% tandfonline.comtandfonline.comnih.gov

Cellular and Molecular Mechanisms of Parasite Paralysis

The primary mechanism of action of this compound as an anthelmintic agent is the induction of flaccid paralysis in susceptible nematodes. smolecule.comconicet.gov.ar This paralysis prevents the worms from maintaining their position within the host's gastrointestinal tract, leading to their expulsion. smolecule.comdrugbank.comwikipedia.orgpatsnap.com

The molecular basis for this paralytic effect is believed to be the agonistic activity of piperazine on gamma-aminobutyric acid (GABA) receptors in the parasite's neuromuscular system. conicet.gov.ardrugbank.comwikipedia.orgpatsnap.com GABA is an inhibitory neurotransmitter. patsnap.com Piperazine's binding to these receptors is thought to cause hyperpolarization of the nerve endings by increasing the permeability of the cell membrane to chloride ions. conicet.gov.arpatsnap.com This influx of chloride ions leads to muscle relaxation and ultimately, flaccid paralysis of the worm. patsnap.comrjptonline.org This mechanism of action is selective for helminths because vertebrates primarily utilize GABA in the central nervous system, and the GABA receptors in helminths are of a different isoform. wikipedia.org

Antimicrobial Activities

In addition to its well-established anti-parasitic properties, piperazine and its derivatives have been investigated for their potential antimicrobial activities, including antibacterial, antifungal, and antiviral effects.

Antibacterial Effects against Microbial Strains

Several studies have explored the antibacterial potential of piperazine derivatives against a range of bacterial strains. Research has shown that certain piperazine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

One study synthesized a series of piperazine derivatives and tested their antibacterial activity against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. Many of the synthesized compounds demonstrated significant antimicrobial properties. Another investigation of novel piperazine derivatives reported potent bactericidal activities for some compounds against strains like Shigella flexineri, S. aureus, and Methicillin-Resistant Staphylococcus aureus (MRSA). ijcmas.com

The table below presents a summary of bacterial strains against which piperazine derivatives have shown activity.

Bacterial StrainGram TypeActivityReference
Staphylococcus aureusGram-positiveActive ijcmas.com
Streptomyces epidermidisGram-positiveActive
Pseudomonas aeruginosaGram-negativeActive
Escherichia coliGram-negativeActive
Shigella flexineriGram-negativeActive ijcmas.com
Methicillin-Resistant Staphylococcus aureus (MRSA)Gram-positiveActive ijcmas.com

Antifungal Efficacy against Fungal Pathogens

The antifungal potential of piperazine derivatives has also been a subject of scientific inquiry. Studies have demonstrated the efficacy of certain piperazine compounds against various fungal pathogens.

Research on synthesized piperazine derivatives showed significant antifungal activity against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.org In one study, piperazine derivatives containing an imidazole (B134444) moiety showed better antifungal activity compared to those with a triazole moiety. japsonline.comjapsonline.com Another study reported that alkylated piperazine-azole hybrids exhibited broad-spectrum activity against non-albicans Candida and Aspergillus strains. nih.gov

The following table summarizes the fungal pathogens against which piperazine derivatives have demonstrated efficacy.

Fungal PathogenActivityReference
Candida albicansActive acgpubs.orgjapsonline.comjapsonline.com
Aspergillus nigerActive acgpubs.org
Aspergillus flavusActive acgpubs.org
Aspergillus fumigatusActive acgpubs.org
Non-albicans Candida strainsActive nih.gov
Aspergillus strainsActive nih.gov

Antiviral Properties

The antiviral potential of piperazine and its derivatives has been explored against several viruses. Research has indicated that certain piperazine-containing compounds exhibit promising antiviral activities.

For instance, a piperazine hydrochloride analog showed promising activity against HIV-1. arabjchem.org Other piperazine derivatives have demonstrated inhibitory effects against the hepatitis B virus (HBV) and various coronaviruses, including SARS-CoV-2 variants, HCoV-OC43, and HCoV-229E. arabjchem.orgacs.org Additionally, piperazine has been investigated for its activity against the Chikungunya virus, with studies suggesting it binds to the hydrophobic pocket of the virus's capsid protein. nih.gov Some piperazine derivatives have also shown a broad spectrum of activity against human rhinovirus (HRV) serotypes. nih.gov

The table below lists viruses against which piperazine derivatives have shown antiviral properties.

VirusAntiviral EffectReference
Human Immunodeficiency Virus 1 (HIV-1)Inhibitory activity arabjchem.org
Hepatitis B Virus (HBV)Inhibitory activity arabjchem.org
SARS-CoV-2 and other coronavirusesPotent antiviral activities acs.org
Chikungunya virusBinds to capsid protein nih.gov
Human Rhinovirus (HRV)Broad-spectrum activity nih.gov

Anticancer Research and Antineoplastic Potential

The piperazine scaffold is a prominent feature in many compounds developed for cancer therapy. nih.gov Derivatives of this compound have been a focal point of anticancer research, demonstrating the ability to impede the growth of malignant cells and trigger programmed cell death. nih.gove-century.us

A substantial body of research has demonstrated the potent anti-proliferative effects of piperazine derivatives against various cancer cell lines in laboratory settings. smolecule.com For instance, a novel piperazine derivative, identified as C505, exhibited significant toxicity at very low concentrations (GI50 < 0.16 μM) against human leukemia (K562), cervical cancer (HeLa), and gastric cancer (AGS) cell lines. nih.gove-century.us This highlights the broad-spectrum potential of such compounds.

Further studies have synthesized and evaluated series of piperazine derivatives, revealing their cytotoxic activities. For example, novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed high cytotoxicity levels against liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines, with a 50% growth inhibition observed at micromolar concentrations. mdpi.com Similarly, chrysin-piperazine conjugates have been identified as highly active candidates against cervical (HeLa and CaSki) and ovarian (SK-OV-3) cancer cell lines. researchgate.net Another study on novel piperazine substituted indole (B1671886) derivatives identified compounds with promising anti-inflammatory and antioxidant activities, which can be linked to anticancer effects. researchgate.net

The following table summarizes the in vitro anti-proliferative activity of selected piperazine derivatives:

Compound/DerivativeCancer Cell Line(s)Key FindingsReference(s)
C505 (a piperazine derivative)K562 (Leukemia), HeLa (Cervical), AGS (Gastric)Potent inhibition of cell proliferation with GI50 values between 0.06-0.16 μM. nih.gove-century.us
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazinesHUH7 (Liver), MCF7 (Breast), HCT116 (Colon)Demonstrated high cytotoxicity and significant cell growth inhibitory activity. mdpi.com
Chrysin-piperazine conjugates (7j, 7o, 7h, 7l)HeLa (Cervical), CaSki (Cervical), SK-OV-3 (Ovarian)Showed high activity and sensitivity against the respective cancer cell lines. researchgate.net
Novel aloe emodin–hydroxyethyl piperazine hybrid dihydrochloride (AE-NPC)CAL-27 (Oral Cancer)Exhibited an IC50 value of 14.4 ± 2.9 μM. researchgate.net
Piperazine derivatives (PD-1 and PD-2)HepG2 (Liver)Effectively restrained cell growth in a dose-dependent manner. rjeid.com

Beyond inhibiting proliferation, a key mechanism of action for many piperazine-based anticancer compounds is the induction of apoptosis, or programmed cell death. The piperazine derivative C505 was found to kill cancer cells by inducing cell cycle arrest and apoptosis. nih.gove-century.us This process is often caspase-dependent, indicating the activation of a specific molecular pathway leading to cell death. nih.gov

Similarly, a novel aloe emodin–hydroxyethyl piperazine hybrid dihydrochloride (AE-NPC) was shown to induce apoptosis in oral cancer CAL-27 cells through the production of reactive oxygen species (ROS), DNA damage, and activation of mitochondrial pathways. researchgate.net Research on other piperazine derivatives has also confirmed their ability to induce apoptosis in tumor cells, distinguishing their mode of action from other established anticancer drugs. mdpi.com

Compound/DerivativeMalignant Cell Line(s)Mechanism of Apoptosis InductionReference(s)
C505 (a piperazine derivative)K562 (Leukemia), HeLa (Cervical), AGS (Gastric)Induces caspase-dependent apoptosis and cell cycle arrest. nih.gove-century.us
Aloe emodin–hydroxyethyl piperazine hybrid dihydrochloride (AE-NPC)CAL-27 (Oral Cancer)Involves ROS production, DNA damage, and mitochondrial pathways. researchgate.net
General Piperazine DerivativesVarious tumor cellsDirect induction of apoptosis. mdpi.com

Neuroprotective and Neurodegenerative Disease Research

The potential of this compound derivatives to protect nerve cells from damage has been an active area of investigation, particularly in the context of stroke and neurodegenerative diseases. thieme-connect.comthieme-connect.com Cutamesine (B1662484) (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl) this compound), a selective sigma-1 receptor ligand, has demonstrated neuroprotective effects. nih.gov

Research has shown that cutamesine can significantly reduce noise-induced hearing loss and cochlear damage by protecting fibrocytes within the cochlear spiral limbus from cell death. nih.govelsevierpure.com In other studies, derivatives of piperazine have been synthesized and evaluated for their neuroprotective effects against glutamate-induced neurotoxicity in SH-SY5Y cells, a model for neuronal cell death. thieme-connect.comthieme-connect.com Some of these derivatives exhibited potent neuroprotective activity, suggesting their potential for the treatment of conditions like stroke. thieme-connect.com

Anti-inflammatory and Antioxidant Properties

Several studies have highlighted the anti-inflammatory and antioxidant capabilities of piperazine derivatives. researchgate.netrjeid.comresearchgate.net One study on novel piperazine derivatives, PD-1 and PD-2, demonstrated noteworthy anti-inflammatory activity in a dose-dependent manner. rjeid.com These compounds led to a significant inhibition of nitrite (B80452) production and tumour necrosis factor-alpha (TNF-α) generation. rjeid.com Compound PD-2 also exhibited good antioxidant activity. rjeid.comresearchgate.net

The antioxidant properties of piperazine derivatives are often linked to their ability to scavenge free radicals. researchgate.net For example, chrysin-piperazine conjugates have shown remarkable antioxidant power in scavenging DPPH and ABTS radicals. researchgate.net This dual anti-inflammatory and antioxidant activity suggests that this compound derivatives could be beneficial in managing diseases with an inflammatory and oxidative stress component.

Psychotropic and Mood Disorder Research

The piperazine nucleus is a core component of many compounds with activity in the central nervous system, including those investigated for psychotropic and mood-stabilizing effects. mdpi.com The recreational use of some piperazine derivatives for their stimulant and hallucinogenic effects has been documented, highlighting their potent psychoactive properties. researchgate.netresearchgate.net

Specific this compound derivatives have been explored for their potential as antidepressants. A notable example is SA4503 [1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)this compound], a selective sigma-1 receptor agonist. nih.govoup.com Studies using the forced swimming test in rats, a common model for predicting antidepressant efficacy, have shown that SA4503 can decrease immobility time, an indicator of antidepressant-like activity. nih.gov

Furthermore, SA4503 has been shown to have a synergistic effect with the classic tricyclic antidepressant imipramine. nih.gov Research also indicates that repeated administration of SA4503 can enhance the locomotor hyperactivity induced by dopamine (B1211576) stimulants, a characteristic shared by other antidepressants. nih.gov These findings suggest that piperazine derivatives acting on the sigma-1 receptor may hold promise for the development of new antidepressant therapies. oup.com Another piperazine derivative of xanthone (B1684191), HBK-6, also demonstrated potent antidepressant-like activity in the forced swim test in mice, appearing to mediate its effect through the serotonergic system. merckmillipore.com

Anxiolytic Effects

Research into the anxiolytic (anxiety-reducing) properties of piperazine-containing compounds has revealed a significant association with the serotonergic system, particularly the 5-HT1A receptors. silae.itnih.govufg.brcdnsciencepub.com Many piperazine derivatives act as agonists or partial agonists at these receptors, a mechanism shared by established anxiolytic drugs like buspirone. nih.govnih.gov

Studies have demonstrated that various piperazine derivatives exhibit anxiolytic-like effects in preclinical models. For instance, compounds such as trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine (mCPP) have been identified as agonists at 5-HT1A receptors. silae.it Further research on novel phenylpiperazine derivatives, like LQFM005, has shown that they produce anxiolytic-like effects in mice, which are reversed by the administration of a 5-HT1A antagonist, WAY-100635, confirming the involvement of this receptor. ufg.brcdnsciencepub.com

The anxiolytic potential of piperazine derivatives is not limited to a single chemical class. A variety of N-substituted piperazines have been synthesized and evaluated in behavioral tests such as the elevated plus-maze (EPM) and the four-plate test, consistently demonstrating anxiety-reducing activities. ufg.brnih.govplos.orgnih.gov For example, the derivative 1-(2-(2,5-dimethylphenoxy) ethyl)-4-phenylthis compound showed activity in the four-plate test, indicating anxiolytic-like properties. silae.it Similarly, other derivatives have been found to exert their effects through direct participation of 5-HT1A receptors, and in some cases, indirect involvement of the GABAergic system. nih.govsci-hub.se

The following table summarizes the findings from various studies on the anxiolytic effects of different piperazine derivatives.

Compound/DerivativeModel/TestKey FindingsPutative Mechanism of ActionReference(s)
Ipsapirone, Buspirone, TFMPP, mCPP Hippocampal NeuronsAgonists at 5-HT1A receptors, inhibiting adenylate cyclase.5-HT1A receptor agonism. silae.itnih.gov
LQFM005 Elevated Plus Maze (EPM), Open Field TestIncreased time in open arms (EPM) and center of open field, indicating anxiolytic-like effect.Partial 5-HT1A receptor agonism. ufg.br
LQFM213 Elevated Plus Maze (EPM)Elicited anxiolytic-like effects.Involvement of the serotonergic pathway (blocked by WAY100635). cdnsciencepub.com
HBK-14 & HBK-15 Four-Plate Test (mice), EPM (rats)Both compounds possess anxiolytic-like properties. HBK-14 showed greater anxiolytic-like activity.5-HT1A and 5-HT7 receptor antagonism. plos.orgnih.gov
Compound 3o & 4p Elevated Plus Maze (EPM)Confirmed anxiolytic effects.Direct 5-HT1A receptor participation and indirect GABAergic involvement. nih.gov
LQFM212 Elevated Plus Maze, Light-Dark BoxDemonstrated anxiolytic-like activity.Involvement of benzodiazepine (B76468) site of GABAA receptor, nicotinic, and serotonergic pathways. sci-hub.se

Influence on Brain Plasticity and Functional Recovery

Beyond anxiolytic effects, certain piperazine derivatives have been shown to influence brain plasticity and promote functional recovery after neurological injury. A notable example is the sigma-1 receptor agonist, 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)this compound (SA4503). bohrium.comnih.govoup.com

Research in experimental stroke models has demonstrated that treatment with SA4503 enhances the recovery of sensorimotor function. bohrium.comnih.gov This effect is not due to a reduction in the initial infarct size but rather to the stimulation of brain plasticity. bohrium.comnih.govoup.com The sigma-1 receptor, which is upregulated in the peri-infarct area after a stroke, particularly in reactive astrocytes, appears to be the key target. bohrium.comnih.gov

Activation of the sigma-1 receptor by this piperazine derivative has been shown to:

Increase the levels of synaptic proteins, such as neurabin and neurexin, in the peri-infarct area. bohrium.com

Promote neurite outgrowth in primary cortical neuronal cultures. bohrium.comnih.gov

Stimulate the cellular transport of biomolecules essential for brain repair. bohrium.comnih.gov

These findings suggest that pharmacological targeting of the sigma-1 receptor with piperazine derivatives like SA4503 could offer a therapeutic strategy to enhance recovery after stroke by creating a more permissive environment for neuronal regeneration. bohrium.comnih.govoup.com Other studies have also pointed to the potential of piperazine derivatives in promoting neurogenesis, which could be beneficial in conditions such as Alzheimer's disease, stroke, and traumatic brain injury. google.comnih.gov Psychedelic compounds, some of which are structurally related to piperazine derivatives, have also been shown to promote structural and functional neural plasticity, including increasing dendritic spine density and synapse formation. nih.govnih.govmdpi.com

The table below details research findings on the influence of specific piperazine derivatives on brain plasticity.

Compound/DerivativeModelKey FindingsMechanism of ActionReference(s)
1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)this compound (SA4503) Rat models of strokeEnhanced recovery of lost sensorimotor function without decreasing infarct size.Agonist of the sigma-1 receptor, enhancing cellular transport for brain repair and stimulating brain plasticity. bohrium.comnih.govoup.com
Piperazine (PPZ) Neuronal cultures challenged with Aβ oligomersExerts neuroprotective effects and rescues LTP defects.Potentiates TRPC6 channels, contributing to synaptic stabilization. nih.gov
Disubstituted piperazines with benzyl (B1604629) and nicotinic acid moieties Human hippocampal stem/progenitor cellsPromotes neurogenesis by proliferation/differentiation of stem/progenitor cells.Not specified. google.com

Toxicological and Safety Profile Analysis in Research Contexts

Acute Toxicity Assessments in Experimental Models

The acute toxicity of piperazine (B1678402) and its salts, including piperazine dihydrochloride (B599025), has been evaluated in several animal models. These studies generally indicate a low level of acute toxicity following oral and dermal exposure. industrialchemicals.gov.auscbt.com

In oral administration studies using Sprague-Dawley rats, the median lethal dose (LD50) for piperazine was estimated to be between 2500 and 2600 mg/kg body weight. industrialchemicals.gov.au Signs of toxicity observed at high doses included shortness of breath, apathy, abnormal posture, staggering, tremors, and convulsions. industrialchemicals.gov.au For piperazine dihydrochloride specifically, the oral LD50 in rats has been reported as 4900 mg/kg. spectrumchemical.com Dermal toxicity is also considered low, with an estimated LD50 of 8300 mg/kg body weight in New Zealand White rabbits for piperazine. industrialchemicals.gov.auindustrialchemicals.gov.au

Inhalation toxicity data is limited. One study on rats exposed to piperazine vapor at 1.61 mg/L for eight hours resulted in only slight mucosal irritation with no mortalities. industrialchemicals.gov.au

Table 1: Acute Toxicity of Piperazine and this compound in Experimental Models

Substance Test Type Species Route Result Signs of Toxicity Citation
Piperazine LD50 Sprague-Dawley Rat Oral ~2600 mg/kg bw Dyspnoea, apathy, abnormal position, staggering, tremor industrialchemicals.gov.au
Piperazine LD50 Sprague-Dawley Rat Oral ~2500 mg/kg bw Dyspnoea, apathy, saltation, convulsions industrialchemicals.gov.au
This compound LD50 Rat Oral 4900 mg/kg bw Not specified spectrumchemical.com
Piperazine LD50 New Zealand White Rabbit Dermal 8300 mg/kg bw Not specified industrialchemicals.gov.auindustrialchemicals.gov.au
Piperazine LC50 Rat Inhalation >1.61 mg/L (8h) Slight mucosal irritation industrialchemicals.gov.au

Repeated Dose Toxicity Studies and Observed Systemic Effects

Repeated dose toxicity studies have been conducted to assess the long-term effects of this compound.

In a 90-day feeding study compliant with Good Laboratory Practice (GLP), Sprague-Dawley rats were administered this compound at doses of 400, 1200, or 2394 mg/kg bw/day. industrialchemicals.gov.auindustrialchemicals.gov.au The main observation was a dose-related decrease in body weight gain, with no other significant adverse effects noted. industrialchemicals.gov.auindustrialchemicals.gov.au The No-Observed-Adverse-Effect Level (NOAEL) from this study was determined to be 1200 mg/kg bw/day. industrialchemicals.gov.auindustrialchemicals.gov.au

Another 90-day study in rats compared the effects of piperazine and this compound in the diet. industrialchemicals.gov.au While piperazine induced degenerative changes in the liver and kidneys at higher doses, this compound did not produce any adverse effects up to the highest dose tested. industrialchemicals.gov.auindustrialchemicals.gov.au

In a 13-week study, beagle dogs were given this compound in their diet at concentrations corresponding to 1.5, 6, or 25 mg/kg bw/day of piperazine. industrialchemicals.gov.au Mild hepatic effects were noted, but no other compound-related systemic toxicity was observed. industrialchemicals.gov.auindustrialchemicals.gov.au A NOAEL of 25 mg/kg bw/day (equivalent to approximately 50 mg/kg bw/day for this compound) was proposed based on these findings. industrialchemicals.gov.au

Table 2: Repeated Dose Toxicity of this compound

Duration Species Route Key Findings NOAEL Citation
90 days Sprague-Dawley Rat Oral (diet) Dose-related decrease in body weight gain. 1200 mg/kg bw/day industrialchemicals.gov.auindustrialchemicals.gov.au
90 days Rat Oral (diet) No adverse effects observed for this compound. Not specified industrialchemicals.gov.auindustrialchemicals.gov.au
13 weeks Beagle Dog Oral (diet) Mild hepatic effects. 25 mg/kg bw/day (as piperazine) industrialchemicals.gov.auindustrialchemicals.gov.au

Genotoxicity Evaluations

In vitro studies have generally shown negative results for piperazine and its salts. industrialchemicals.gov.au Piperazine phosphate (B84403) was negative in a bacterial gene mutation test (Ames test) using various Salmonella typhimurium strains. industrialchemicals.gov.aueuropa.eu It also did not induce chromosomal aberrations in Chinese hamster ovary (CHO) cells. industrialchemicals.gov.aueuropa.eu

However, one in vitro mammalian cell gene mutation assay using mouse lymphoma L5178Y cells reported positive results for piperazine, but only with metabolic activation. industrialchemicals.gov.au Another poorly documented mouse lymphoma assay also showed a positive result in the presence of a metabolic activation system. europa.eu

Table 3: In vitro Genotoxicity of Piperazine and its Salts

Test Test System Substance Metabolic Activation Result Citation
Bacterial Reverse Mutation S. typhimurium Piperazine phosphate With and without Negative industrialchemicals.gov.aueuropa.eu
Chromosome Aberration Chinese Hamster Ovary (CHO) cells Piperazine phosphate With and without Negative industrialchemicals.gov.aueuropa.eu
Mammalian Cell Gene Mutation Mouse Lymphoma L5178Y cells Piperazine With Positive industrialchemicals.gov.au
Mouse Lymphoma Assay Mouse Lymphoma cells Piperazine With Positive (poorly documented) europa.eu

It is noteworthy that while piperazine itself is not genotoxic, its nitrosated derivatives, which can form in vivo, have demonstrated clear genotoxic properties, including inducing DNA strand breaks and mutations. industrialchemicals.gov.auindustrialchemicals.gov.aueuropa.eu A host-mediated assay in mice was positive for this compound only when it was co-administered with nitrite (B80452), leading to the formation of nitrosopiperazine. europa.eu

Table 4: In vivo Genotoxicity of Piperazine and its Derivatives

Test Species Substance Key Finding Result Citation
Micronucleus Test CD-1 Mouse Piperazinium dihydrogen phosphate Did not induce micronuclei in erythrocytes. Negative industrialchemicals.gov.aueuropa.eu
DNA Damage Assay Wistar Rat Piperazine No indication of DNA damage in the liver. Negative europa.eu
Host-Mediated Assay Mouse This compound + Nitrite Induced a mutagenic response. Positive europa.eu

Reproductive and Developmental Toxicity Research

This compound has been evaluated for its potential effects on reproduction and development in animal studies. Based on the available data, piperazine and its salts are classified as suspected of damaging fertility and the unborn child. industrialchemicals.gov.au

A two-generation reproductive toxicity study in Sprague-Dawley rats was conducted according to OECD Guideline 416. industrialchemicals.gov.aueuropa.eu Rats were administered this compound in their diet. industrialchemicals.gov.au At the highest dose, there was clear evidence of toxicity. industrialchemicals.gov.au A lower dose was associated with effects on fertility, including a reduced pregnancy index, a decreased number of implantation sites, and smaller litter sizes. canada.ca The No-Observed-Adverse-Effect-Level (NOAEL) for reproductive effects was identified as 125 mg/kg bw/day. scbt.comcanada.ca

In a developmental toxicity study in rabbits, teratogenic effects such as a high rate of post-implantation loss, reduced fetal weight, and major abnormalities (e.g., cleft palate, umbilical hernia) were observed at the highest dose tested. industrialchemicals.gov.au However, these effects occurred at a dose that also caused significant maternal toxicity, including excessive salivation, nervousness, and reduced food intake, suggesting the teratogenic effects could be secondary to the maternal toxicity. industrialchemicals.gov.au

Table 5: Reproductive and Developmental Toxicity of this compound

Study Type Species Key Findings NOAEL (Reproductive Effects) Citation
Two-Generation Study (OECD 416) Sprague-Dawley Rat Reduced pregnancy index, decreased number of implantation sites, decreased litter sizes at higher doses. 125 mg/kg bw/day scbt.comindustrialchemicals.gov.aucanada.ca
Developmental Toxicity Study Rabbit Post-implantation loss, reduced fetal weight, major abnormalities at maternally toxic doses. Not established industrialchemicals.gov.au

Neurotoxicity Observations in Experimental Settings

Neurotoxic effects are a significant concern with piperazine exposure. scbt.comeuropa.eu While severe neurotoxic symptoms have been reported in several human case studies, these effects are not consistently observed in all animal models. industrialchemicals.gov.auscbt.com

Neurotoxicity has been observed in species such as dogs, cats, rabbits, horses, and tigers, but notably, not in rodents (rats or mice). scbt.com In a 13-week study in beagle dogs administered this compound, no specific neurotoxic effects were reported, although a Lowest-Observed-Adverse-Effect Level (LOAEL) of 30 mg/kg bw/day for neurotoxicity has been proposed based on human clinical data. industrialchemicals.gov.auscbt.com

The mechanism of neurotoxicity is suggested to involve antagonism of GABA receptors. europa.eu Clinical signs reported in cases of piperazine-induced neurotoxicity include ataxia, clumsiness, and gait abnormalities. nih.gov

Table 6: Neurotoxicity of Piperazine

Species Effect Observed Proposed Mechanism Citation
Dogs, Cats, Rabbits, Horses, Tigers Neurotoxic side effects reported. GABA receptor antagonism scbt.comeuropa.eu
Rodents (Rats, Mice) Neurotoxic effects not observed. Not applicable industrialchemicals.gov.auscbt.com
Humans (Case Reports) Severe neurotoxic symptoms (e.g., ataxia). GABA receptor antagonism industrialchemicals.gov.aunih.gov

Investigations into Metabolite-Related Toxicity

The toxicological profile of this compound is significantly influenced by its metabolism, particularly the formation of N-nitroso compounds. While piperazine itself exhibits low intrinsic toxicity, its biotransformation can lead to metabolites with considerable toxicological potential, including genotoxicity and carcinogenicity. Research has focused on understanding these metabolic pathways and the specific toxic effects of the resulting compounds.

The primary pathway of concern is the nitrosation of the secondary amine groups in the piperazine ring, which can occur in vivo in the presence of nitrosating agents like nitrite. This reaction yields N-mononitrosopiperazine (NPZ) and subsequently N,N'-dinitrosopiperazine (DNP). industrialchemicals.gov.aueuropa.eu Studies have demonstrated that while piperazine and its salts are generally not genotoxic, the co-administration with nitrite leads to the formation of mutagenic and carcinogenic substances. europa.euindustrialchemicals.gov.au

Detailed Research Findings

Investigations into the toxicity of piperazine metabolites have revealed a clear distinction between the parent compound and its N-nitroso derivatives.

Genotoxicity and Mutagenicity: In a host-mediated Salmonella typhimurium mouse assay, this compound alone was found to be negative. However, when co-administered with equimolar doses of nitrite, a positive mutagenic response was observed, suggesting the in vivo formation of a mutagenic metabolite. europa.euindustrialchemicals.gov.au Similarly, studies in mice have shown that while piperazine alone does not significantly increase the incidence of lung adenomas, its combination with sodium nitrite in the diet does. industrialchemicals.gov.aunih.gov This is attributed to the endogenous formation of carcinogenic nitrosamines. industrialchemicals.gov.au N,N'-dinitrosopiperazine (DNP) has been identified as a mutagen in various assays, whereas N-mononitrosopiperazine (NPZ) was found to be non-mutagenic in some in vitro test systems. bohrium.comnih.gov However, NPZ can be further metabolized to carcinogenic compounds like N-nitroso-3-hydroxypyrrolidine (NHPYR), which has been detected in the urine of rats administered NPZ. nih.gov

Carcinogenicity: N,N'-dinitrosopiperazine (DNP) is recognized as a potent carcinogen with a particular specificity for inducing tumors in the nasopharyngeal epithelium, as well as the esophagus and liver in rats. medchemexpress.comresearchgate.net In contrast, N-mononitrosopiperazine (NPZ) is generally considered a weak carcinogen or non-carcinogenic in animal studies. researchgate.net

Cytotoxicity and Other Effects: In vitro studies on N,N'-dinitrosopiperazine (DNP) have provided specific concentration-dependent toxicity data. DNP is cytotoxic to various cell lines at concentrations of 10 μM and higher. medchemexpress.comchemsrc.com Below this concentration (in the 0.5-8 μM range), it does not significantly impact cell viability but has been shown to induce cell invasion and motility in a dose-dependent manner, with significant effects noted at concentrations as low as 6 μM. medchemexpress.comchemsrc.com This suggests a role in promoting metastasis at non-cytotoxic levels. medchemexpress.com

The following data tables summarize key findings from toxicological research on piperazine and its primary metabolites.

Table 1: Comparative Genotoxicity and Carcinogenicity of Piperazine and its Metabolites This table provides a summary of in vivo findings, highlighting the increased toxicological risk following the nitrosation of piperazine.

Compound/MixtureTest SystemEndpointKey FindingReference
This compoundHost-mediated assay (Mouse, S. typhimurium)MutagenicityNegative europa.euindustrialchemicals.gov.au
This compound + NitriteHost-mediated assay (Mouse, S. typhimurium)MutagenicityPositive; mutagenic response observed from 145 µmol/kg bw. industrialchemicals.gov.au
PiperazineMouse (Strain A)Carcinogenicity (Lung Adenomas)No significant increase in tumor incidence compared to controls. industrialchemicals.gov.aunih.gov
Piperazine + Sodium NitriteMouse (Strain A)Carcinogenicity (Lung Adenomas)Significant increase in the incidence of lung adenomas. industrialchemicals.gov.aunih.gov
N-mononitrosopiperazine (NPZ)S. typhimurium assayMutagenicityNot mutagenic in this assay. bohrium.comnih.gov
N,N'-dinitrosopiperazine (DNP)S. typhimurium assayMutagenicityMutagenic (Ranked lower than NDMA but higher than its nitramine analogue). bohrium.comnih.gov

Table 2: In Vitro Toxicological Profile of N,N'-dinitrosopiperazine (DNP) This table details the effects of DNP at various concentrations in cell-based assays.

EndpointCell LineConcentration RangeObserved EffectReference
Cytotoxicity (Cell Viability)6-10B cells (Nasopharyngeal carcinoma)0.5 - 8 µMNo significant inhibitory effects on cell viability. medchemexpress.comchemsrc.com
≥ 10 µMCytotoxic effects observed. medchemexpress.comchemsrc.comnih.gov
Cell Invasion & Motility6-10B cells (Nasopharyngeal carcinoma)2 - 8 µMInduces cell invasion and motility in a dose-dependent manner. medchemexpress.comchemsrc.com
6 µMIncreased cell invasion by 421.7% and motility by 328.2% compared to control. medchemexpress.comchemsrc.com
Protein ExpressionCNE1 cells (Nasopharyngeal carcinoma)6 µMIncreased expression of phospho-LYRIC s568 and LYRIC, proteins associated with metastasis. medchemexpress.com

Analytical Methodologies for Research and Quantification

Spectrophotometric Techniques for Analysis

Spectrophotometry offers a straightforward and accessible approach for the quantification of piperazine (B1678402) and its derivatives. rdd.edu.iqresearchgate.net These methods are often based on the formation of colored complexes or the inherent ultraviolet absorbance of the compound or its derivatives. nih.govmdpi.com

Colorimetric Methods

Colorimetric analysis of piperazine dihydrochloride (B599025) typically involves a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte. researchgate.netijpsonline.com

One established method involves the reaction of piperazine with p-benzoquinone in a buffered solution at pH 5.4. researchgate.netijpsonline.com This reaction forms a colored product with a maximum absorption at a wavelength of 516 nm. researchgate.netijpsonline.com The method demonstrates linearity in the concentration range of 4-20 µg/ml, with a molar absorptivity of 0.96 x 10^4 L/mol/cm for the piperazine base. researchgate.netijpsonline.com Another sensitive method is based on the formation of a complex between piperazine and Reinecke salt in a neutral or acidic medium. nih.gov The resulting complex is separated, dissolved in acetone, and measured colorimetrically at 530 nm, showing linearity from 25 µg to 500 µg. nih.gov

Charge-transfer complexation is another principle utilized in the colorimetric determination of piperazine derivatives. nih.govmdpi.com For instance, the reaction with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in acetonitrile (B52724) produces an orange-red charge-transfer complex with a maximum absorbance at 460 nm. nih.gov Similarly, interaction with bromophenol blue (BPB) in chloroform (B151607) results in a stable yellow ion-pair complex that absorbs at 410 nm. nih.gov The formation of yellow-orange complexes with iron(III) chloride has also been used for the spectrophotometric determination of some piperazine derivatives. nih.gov

A summary of various colorimetric and spectrophotometric methods is presented in the table below. rdd.edu.iq

TitleReactionReagentWavelength (nm)Linearity or LODpH
ColorimetricComplex Formationp-Benzoquinone5164-20 µg/ml5.4
ColorimetricComplex FormationReinecke Salt53025-500 µgNeutral or Acidic
Charge-TransferComplex FormationDDQ460--
Ion-PairComplex FormationBPB410--
Charge-TransferComplex FormationIodine359-364--
Ion-PairComplex FormationBromocresol Green407-410--
Complex FormationComplex FormationIron(III) Chloride-1-15 µg/ml-

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a widely used technique for the analysis of piperazine dihydrochloride, often in conjunction with chemometric methods to resolve overlapping spectra in multi-component pharmaceutical formulations. ugm.ac.id While piperazine itself has a weak chromophore, absorbing at around 205 nm with a very low specific absorption coefficient, its derivatives or reaction products can be effectively quantified. jocpr.comresearchgate.net

For instance, meclizine (B1204245) hydrochloride, a piperazine derivative, exhibits a maximum absorbance at 230 nm. ijbpas.com A developed UV spectrophotometric method for this compound was found to be linear over a concentration range of 5–15 µg/mL. ijbpas.com Similarly, trimetazidine (B612337) dihydrochloride can be determined by UV spectrophotometry with a maximum absorbance at 270 nm, obeying Beer's law in the concentration range of 400-700 µg/ml. ijpsonline.com

The derivatization of piperazine can enhance its UV activity. A method involving the reaction of piperazine with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) creates a stable, UV-active derivative, allowing for detection at low levels using standard HPLC-UV instrumentation. jocpr.comresearchgate.net Infrared spectrophotometry has also been employed for the determination of piperazine, where the absorbance of diacetyl piperazine is measured at 10.03 µ. oup.com

Chromatographic Separation Techniques

Chromatographic methods are powerful tools for the separation, identification, and quantification of this compound and its related substances, offering high resolution and sensitivity. rdd.edu.iqresearchgate.net These techniques are particularly valuable for analyzing complex mixtures and for detecting trace amounts of the compound. jocpr.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) and its Variants

HPLC is a cornerstone technique for the analysis of piperazine and its derivatives. rdd.edu.iqresearchgate.net Various HPLC modes and detectors are employed to suit different analytical needs.

Reversed-Phase HPLC (RP-HPLC): This is a commonly used mode for the separation of piperazine compounds. For example, an RP-HPLC method was developed for the simultaneous determination of phenobarbital (B1680315) and acefylline (B349644) piperazine using a C18 column and a mobile phase of acetonitrile and 0.1% orthophosphoric acid (30:70, v/v), with detection at 240 nm. eurasianjournals.com Another method for 1-(2, 3-dichlorophenyl) piperazine hydrochloride utilized an octadecyl silane (B1218182) bonded silica (B1680970) gel column with a mobile phase of 0.05mol/l sodium dihydrogen phosphate (B84403) (containing 1% triethylamine (B128534), pH adjusted to 5.5 with phosphoric acid) and acetonitrile (50:50), with detection at 254 nm. google.com

HPLC with UV Detection (HPLC-UV): This is a widely available and robust method. A method was developed to analyze piperazine in an active pharmaceutical ingredient by forming a UV-active derivative with NBD-Cl. jocpr.comresearchgate.net The separation was achieved on a Chiralpak IC column with a mobile phase of acetonitrile, methanol, and diethylamine (B46881) (90:10:0.1 v/v/v). jocpr.com

HPLC with Other Detectors (ELSD, FLD, DAD): Other detectors can provide enhanced sensitivity or selectivity. HPLC with an Evaporative Light Scattering Detector (HPLC-ELSD) has been used for piperazine analysis. researchgate.net HPLC with Fluorescence Detection (HPLC-FLD) offers high sensitivity, particularly after derivatization with a fluorescent tag. researchgate.net HPLC with a Diode Array Detector (HPLC-DAD) allows for the simultaneous monitoring of multiple wavelengths, which is useful for peak purity assessment and method development. researchgate.net An electrochemical detector (HPLC-ECD) has also been shown to provide high sensitivity for the determination of piperazine antihistamine drugs. nih.gov

A summary of exemplary HPLC methods is provided in the table below.

HPLC VariantColumnMobile PhaseDetectorApplication
RP-HPLCThermo Hypersil C18 goldAcetonitrile - 0.1% orthophosphoric acid (30:70, v/v)UV (240 nm)Determination of Phenobarbital and Acefylline Piperazine
RP-HPLCOctadecyl silane bonded silica gel0.05mol/l NaH2PO4 (pH 5.5) - Acetonitrile (50:50)UV (254 nm)Detection of 1-(2, 3-dichlorophenyl) piperazine hydrochloride
HPLC-UVChiralpak ICAcetonitrile - Methanol - Diethylamine (90:10:0.1, v/v/v)UVAnalysis of piperazine after derivatization with NBD-Cl
HPLC-ECDARION-CN 3 μm50 mM NaH2PO4 (pH 3) - MeOH (45/55, v/v)ElectrochemicalDetermination of piperazine antihistamine drugs

Gas Chromatography (GC) and its Variants

Gas chromatography is another valuable technique for the analysis of piperazine, particularly for volatile derivatives. rdd.edu.iqresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful combination provides both chromatographic separation and mass spectrometric identification, offering high specificity. A GC-MS method was developed for the simultaneous quantification of 1-benzylpiperazine (B3395278) (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in various biological matrices. scholars.directscholars.direct The separation was achieved on a DB-5ms capillary column with a programmed temperature gradient. scholars.directscholars.direct Derivatization is often necessary for the GC analysis of piperazine derivatives to improve their volatility and chromatographic behavior. mdpi.com

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD): This detector offers high selectivity for nitrogen-containing compounds like piperazine. researchgate.net

A simple GC method was developed for the quantitative determination of piperazine, 1-methyl piperazine, and 1-ethyl piperazine in pharmaceutical drug substances using a DB-17 column and a flame ionization detector (FID) or a nitrogen-phosphorus detector. researchgate.net

GC VariantColumnCarrier GasDetectorApplication
GC-MSJ&W DB-5msHeliumMass SpectrometerSimultaneous quantification of BZP and TFMPP
GCDB-17HeliumFID or NPDQuantitative determination of piperazine and its derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS)

LC-MS and tandem mass spectrometry (LC-MS/MS) have become indispensable for the highly sensitive and selective analysis of this compound, especially in complex biological matrices. rdd.edu.iqmdpi.com

These methods combine the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer. mdpi.com LC-MS/MS, in particular, offers excellent specificity through multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce characteristic product ions. mdpi.com

A rapid and targeted LC-MS method was developed for detecting piperazine derivatives in biological material, with a total run time of 15 minutes. mdpi.com An LC-MS/MS method for a newly synthesized anticancer piperazine derivative, TM208, in rat plasma achieved a lower limit of quantification of 0.2 ng/mL. nih.gov For the analysis of piperazine in chicken muscle, an ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI/MS/MS) method was developed, with the most sensitive mass transition being from m/z 87.1 to 44.1. researchgate.net

A comparison between LC-MS and LC-DAD methods for detecting abused piperazine designer drugs highlighted that both methods can be used independently for reliable results, and they can also complement each other for qualitative and quantitative confirmation. nih.gov

LC-MS VariantColumnIonization SourceDetection ModeApplication
LC-MS/MSSynergi 4 μm, Hydro-RP, C18ESIPositive Ion MRMDetection of piperazine derivatives in biological material
LC-MS/MSReverse-phase C18ESIPositive Ion MRMQuantification of TM208 in rat plasma
UPLC-ESI/MS/MSAcquity UPLC HSS T3ESIPositive ModeDetection of piperazine in chicken muscle

Gravimetric Methods

Gravimetric analysis, a traditional and official method for the quantification of piperazine, relies on the precipitation of piperazine from a solution, followed by the isolation and weighing of the precipitate. rdd.edu.iq This technique is foundational in pharmaceutical analysis for its ability to provide absolute quantification without the need for instrument calibration, though it can be cumbersome and less accurate for components present in low concentrations. rdd.edu.iqqascf.com

Two primary reagents have been utilized for the gravimetric determination of piperazine: 2,4,6-trinitrophenol (picric acid) and 3-methyl-4-nitro-1-p-nitrophenyl-5-pyrazolone (picrolonic acid). rdd.edu.iqresearchgate.netuoi.gr

Picric Acid Method: The official method for determining piperazine in many pharmacopoeias involves its precipitation with picric acid. rdd.edu.iquoi.gr In this procedure, an aqueous solution of a piperazine salt is treated with picric acid, leading to the formation of piperazine dipicrate, a sparingly soluble salt. The precipitate is then filtered, washed, dried, and weighed to determine the quantity of piperazine in the original sample.

Picrolonic Acid Method: Research has presented an alternative gravimetric method using picrolonic acid, which has been shown to be an improvement over the classical picric acid method in terms of accuracy, sensitivity, and selectivity. researchgate.netuoi.gr This method is based on the quantitative reaction between the diprotonated form of piperazine in a sulfuric acid medium and picrolonic acid. researchgate.netuoi.gr This reaction yields a sparingly soluble, canary yellow salt. researchgate.netuoi.gr

The procedural steps involve mixing a known weight of the piperazine sample with distilled water and sulfuric acid. uoi.gr The precipitating agent, picrolonic acid, is then added. uoi.gr The mixture is heated and subsequently allowed to stand to ensure complete precipitation. uoi.gr The resulting precipitate is filtered, washed—initially with a solution of triethanolammonium-picrolonate and then with methanol—and finally dried to a constant weight at 150 °C. uoi.gr The gravimetric factor for this precipitate is 0.1402. uoi.gr A comparison between the two gravimetric methods showed a good correlation, with a correlation coefficient (r) of 0.998. researchgate.netuoi.gr

ParameterPicrolonic Acid MethodPicric Acid Method
Precipitating Agent 3-methyl-4-nitro-1-p-nitrophenyl-5-pyrazolone (Picrolonic Acid)2,4,6-trinitrophenol (Picric Acid)
Medium Sulfuric acidAqueous
Precipitate Piperazine dipicrolonatePiperazine dipicrate
Gravimetric Factor 0.1402 uoi.grNot specified in sources
Mean Error 1.2% researchgate.netHigher than picrolonate method researchgate.net
Advantages Improved accuracy, sensitivity, and selectivity researchgate.netuoi.grOfficial pharmacopoeial method rdd.edu.iquoi.gr
Correlation (r) \multicolumn{2}{c}{0.998 researchgate.netuoi.gr}

Ion Chromatography

Ion chromatography (IC) has emerged as a significant analytical methodology for the determination of this compound and other salts in various matrices, including pharmaceutical formulations. researchgate.netmetrohm.com This technique separates ions and polar molecules based on their affinity to an ion exchanger. IC is valued for its ability to determine active ingredients, excipients, and impurities in a single analysis, often with high sensitivity and selectivity. metrohm.com

For the analysis of piperazine, cation-exchange chromatography is typically employed. One validated high-performance liquid chromatography (HPLC) method utilizes a 250 × 4.6 mm I.D. Ultrasil CX column for the quality control of piperazine in formulations. researchgate.net In this method, a sample solution, which includes an internal standard like 1-phenylpropanolamine-HCl, is chromatographed using an aqueous mobile phase. researchgate.net The mobile phase consists of 0.07 M potassium dihydrogen phosphate (KH2PO4) at pH 3.0, with the addition of triethylamine (100:0.01). researchgate.net Detection is achieved using a differential refractive index detector. researchgate.net Under these conditions, piperazine elutes at approximately 4.9 minutes. researchgate.net

The performance of this IC method has been rigorously evaluated. The relationship between the piperazine/internal standard peak area ratio and the concentration of this compound monohydrate was found to be linear over a range of 4–477 μg injected, with a correlation coefficient (r) of 0.9994. researchgate.net The limit of quantitation (LOQ) was determined to be 5.3 μg of this compound monohydrate injected. researchgate.net

Ion chromatography is also a simple, accurate, and efficient method for determining the salt form of new psychoactive substances, including piperazine hydrochloride. nih.gov By analyzing for various anions such as chloride, sulfate (B86663), and citrate, the specific salt form of the piperazine base can be identified and quantified. nih.gov This method demonstrates good linearity for various anions (r > 0.999) with detection limits in the range of 0.01-0.05 mg/L. nih.gov

ParameterValue/Condition
Technique Cation-Exchange High-Performance Liquid Chromatography researchgate.net
Column Ultrasil CX (250 × 4.6 mm I.D.) researchgate.net
Mobile Phase 0.07 M KH2PO4 (pH 3.0) - triethylamine (100:0.01) researchgate.net
Detector Differential Refractive Index researchgate.net
Internal Standard 1-phenylpropanolamine-HCl researchgate.net
Retention Time ~4.9 minutes researchgate.net
Linearity Range 4–477 µg of this compound monohydrate injected (r = 0.9994) researchgate.net
Limit of Quantitation 5.3 µg of this compound monohydrate injected researchgate.net

Application of Analytical Methods in Biological Samples for Research Purposes

The quantification of piperazine and its derivatives in biological samples is crucial for research in areas like pharmacokinetics and residue analysis. Various advanced analytical methods have been developed for this purpose, demonstrating high sensitivity and specificity in complex biological matrices.

Analysis in Animal Tissues: A method using ultra-high-performance liquid chromatography with fluorescence detection (UHPLC-FLD) has been established for determining piperazine residues in animal-derived foods such as chicken and pork. qascf.com This method involves an initial sample preparation step using accelerated solvent extraction. qascf.com Since piperazine lacks a native fluorophore, a pre-column derivatization step is necessary. Dansyl chloride (DNS-Cl) is used as the derivatizing agent in the presence of triethylamine. qascf.com The resulting fluorescent derivative is then separated and detected. This method is highly sensitive, with limits of detection (LODs) of 0.50 μg/kg in chicken muscle, 1.20 μg/kg in chicken kidney, 0.80 μg/kg in chicken liver, and 0.62 μg/kg in pork. qascf.com The corresponding limits of quantitation (LOQs) were 1.80, 3.50, 2.40, and 1.85 μg/kg, respectively. qascf.com Recovery studies showed excellent accuracy, with recovery rates ranging from 79.64% to 99.77% in various tissues spiked at different concentrations. qascf.com

Analysis in Human Plasma: For the analysis of piperazine in human plasma, reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been reported. researchgate.net These methods are essential for studying the absorption, distribution, metabolism, and excretion of piperazine-containing drugs.

Analysis in Spiked Plasma: An electrochemical HPLC method (HPLC-ECD) has been successfully applied to the determination of piperazine-based antihistamine drugs in spiked bovine calf serum samples. nih.gov This technique offers enhanced sensitivity compared to conventional spectrophotometric detection. nih.gov The method demonstrated the complete chromatographic separation of multiple analytes in the serum matrix. nih.gov The limits of detection were in the nanomolar range (e.g., 3.8 nmol L⁻¹ for cyclizine), showcasing the high sensitivity of the electrochemical detector for piperazine derivatives in biological fluids. nih.gov

Analytical MethodBiological MatrixSample PreparationKey Findings
UHPLC-FLD qascf.comChicken muscle, kidney, liver; PorkAccelerated Solvent Extraction, Pre-column derivatization with Dansyl ChlorideLODs: 0.50–1.20 µg/kg; LOQs: 1.80–3.50 µg/kg; Recoveries: 79.64–99.77%
HPLC-ECD nih.govSpiked bovine calf serumNot specified in detailSuccessful separation and detection of piperazine antihistamines; LODs in the nmol L⁻¹ range (e.g., 3.8 nmol L⁻¹ for cyclizine)
RP-HPLC researchgate.netHuman PlasmaNot specified in detailMethod reported for determination of piperazine ferulate

Applications in Medicinal Chemistry and Drug Discovery

Piperazine (B1678402) Dihydrochloride (B599025) as a Privileged Scaffold for Rational Drug Development

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is recognized as a privileged scaffold in medicinal chemistry. nih.govtandfonline.comresearchgate.netresearchgate.net This designation stems from its frequent appearance in the structures of a wide array of therapeutic agents with diverse biological activities. nih.govnih.gov The success of numerous piperazine-containing drugs has solidified its importance in the rational design of new and more effective therapeutic compounds. researchgate.net

The utility of piperazine, often used in its dihydrochloride salt form to enhance solubility and stability, lies in its unique combination of properties. tandfonline.comresearchgate.net These include its inherent basicity, chemical reactivity, and specific conformational characteristics. nih.govtandfonline.comresearchgate.net The two nitrogen atoms can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors, facilitating strong interactions with biological targets. mdpi.combohrium.com This versatility allows the piperazine moiety to serve as a versatile scaffold around which new drugs can be designed. tandfonline.com

The piperazine structure is a key component in numerous drugs approved by the U.S. Food and Drug Administration (FDA), ranking as the third most common nitrogen-containing heterocyclic ring in such compounds. researchgate.netmdpi.com Its incorporation into a molecule can significantly modulate pharmacokinetic and pharmacodynamic properties. nih.govtandfonline.com For instance, the addition of a piperazine ring has been a successful strategy to improve the aqueous solubility and bioavailability of drug candidates. nih.govmdpi.com The chemical reactivity of the piperazine nitrogens also allows it to be used as a linker to connect different pharmacophoric elements within a single molecule, a strategy often employed in the development of hybrid drugs. tandfonline.com

Comprehensive Structure-Activity Relationship (SAR) Studies of Piperazine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For piperazine derivatives, SAR studies are extensively used to guide the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov These studies involve systematic modifications of the piperazine scaffold and its substituents to understand the structural requirements for optimal interaction with a specific biological target. researchgate.netnih.gov

Key aspects explored in SAR studies of piperazine derivatives include:

Substituents on the Nitrogen Atoms: The nature of the groups attached to the N-1 and N-4 positions of the piperazine ring is a primary focus of SAR studies. nih.gov Modifications at these positions can significantly impact a compound's affinity for its target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. bohrium.comresearchgate.net For example, in the development of antidepressant compounds, the nature of the aryl group on one nitrogen and the substituent on the other can drastically alter receptor binding affinity and selectivity. bohrium.com

Ring Conformation: The piperazine ring typically adopts a chair conformation. The orientation of substituents (axial vs. equatorial) can influence how the molecule fits into a receptor's binding pocket. researchgate.net

Physicochemical Properties: SAR studies also consider how modifications affect key physicochemical properties like lipophilicity (logP), polarity, and molecular weight, which in turn influence a compound's drug-like properties. researchgate.net

A review of SAR studies on piperazine-based antidepressants highlights the importance of features like alkyl chain length and the nature of substituent groups in determining the activity of these compounds. bohrium.com Similarly, for antimalarial imidazolopiperazines, modifications to the piperazine core were guided by SAR to enhance metabolic stability and potency. nih.gov These studies underscore the power of SAR in rationally optimizing lead compounds. researchgate.net

Design and Synthesis of Novel Therapeutic Agents Utilizing the Piperazine Moiety

The piperazine scaffold is a cornerstone in the design and synthesis of a vast number of novel therapeutic agents across various disease areas. nih.govtandfonline.comnih.gov Its structural and physicochemical properties make it an attractive building block for medicinal chemists. mdpi.combohrium.com The synthesis of piperazine derivatives is well-established, with numerous methods available to introduce a wide range of substituents and functional groups, allowing for extensive chemical space exploration. bohrium.commuseonaturalistico.it

Classical synthetic routes to N-arylpiperazines include the Buchwald-Hartwig coupling, the Ullmann-Goldberg reaction, and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic systems. For N-alkyl derivatives, common methods are nucleophilic substitution on alkyl halides and reductive amination. More recent advances have focused on the C-H functionalization of the piperazine ring itself, opening up new avenues for creating structural diversity. mdpi.com

The piperazine moiety has been incorporated into a wide range of therapeutic agents, including:

Anticancer Agents: Numerous piperazine derivatives, such as imatinib (B729) and olaparib, have been approved for cancer therapy. researchgate.netresearchgate.net The piperazine ring often serves as a linker or a key pharmacophore in these drugs. tandfonline.comresearchgate.net

Antimicrobial and Antimalarial Agents: The piperazine scaffold is present in antibiotics like ciprofloxacin (B1669076) and is a key feature in the development of new antimalarial compounds. rsc.orgbenthamdirect.com For instance, novel imidazolopiperazines have shown improved potency and metabolic stability in the search for new antimalarials. nih.govnih.gov

Central Nervous System (CNS) Agents: The arylpiperazine moiety is a common feature in drugs targeting the CNS, including antidepressants and antipsychotics. bohrium.comresearchgate.net

The design of these agents often involves a molecular hybridization strategy, where the piperazine scaffold is combined with other pharmacophoric fragments to create a single molecule with enhanced therapeutic properties. researchgate.net

Role in Lead Compound Identification and Optimization Processes

The piperazine scaffold plays a pivotal role in both the identification and optimization of lead compounds in the drug discovery process. researchgate.netmuseonaturalistico.it A lead compound is a chemical entity that has shown promising biological activity and serves as the starting point for further development.

Lead Identification: High-throughput screening (HTS) of large chemical libraries is a common method for identifying initial hits. Piperazine-containing compounds are well-represented in these libraries due to their synthetic accessibility and diverse biological activities. researchgate.net Fragment-based drug design is another approach where small molecular fragments, often including piperazine, are screened for binding to a target. These fragments are then grown or linked together to create a more potent lead compound.

Lead Optimization: Once a lead compound is identified, the lead optimization phase aims to improve its properties, such as potency, selectivity, and ADME profile. researchgate.netresearchgate.net The piperazine ring is an invaluable tool in this process. researchgate.net Its versatile nature allows for systematic structural modifications to fine-tune a molecule's properties. bohrium.comresearchgate.net

For example, in the development of inhibitors for phosphoglycerate dehydrogenase (PHGDH), a piperazine-1-thiourea was identified as a hit from an HTS campaign. nih.gov Subsequent lead optimization involved extensive SAR studies around the piperazine core, leading to the identification of potent and selective probes. nih.gov Similarly, in the development of antimalarial imidazolopiperazines, initial lead compounds with an unsubstituted piperazine ring had poor oral exposure. nih.govacs.org The optimization process focused on modifying the piperazine ring to improve metabolic stability and in vivo efficacy. nih.govacs.org This often involves introducing substituents to block sites of metabolism or to alter the compound's physicochemical properties. nih.gov

The process of lead optimization is iterative, often involving cycles of chemical synthesis, biological testing, and computational analysis to guide the next round of design. researchgate.net

Integration of Computational Approaches in Drug Design

Computational methods are now integral to the drug discovery process, and they are widely applied in the design and development of piperazine-based therapeutic agents. researchgate.netresearchgate.net These in silico techniques accelerate the discovery process, reduce costs, and provide valuable insights into drug-target interactions. researchgate.net

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. bohrium.com For piperazine derivatives, docking studies are used to understand how they interact with their biological targets at the molecular level. nih.govbiomedpharmajournal.org This information can explain observed SAR and guide the design of new analogs with improved binding affinity. For instance, docking studies were used to elucidate the binding mode of novel benzimidazole-based piperazine derivatives as cholinesterase inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For piperazine derivatives, QSAR models have been developed to predict their activity as mTORC1 inhibitors, identifying key molecular descriptors that correlate with inhibitory potency. mdpi.com These models can then be used to virtually screen new, un-synthesized compounds and prioritize those with the highest predicted activity. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding interactions. nih.gov In the study of piperazine-substituted naphthoquinone derivatives as potential PARP-1 inhibitors, MD simulations were used to assess the stability of the predicted binding poses and to identify key interactions with amino acid residues in the active site. acs.org

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. Pharmacophore models based on known active piperazine derivatives can be used to search virtual libraries for new compounds that fit the model, potentially identifying novel scaffolds. mdpi.com

The integration of these computational approaches with traditional medicinal chemistry strategies creates a powerful paradigm for the rational design of novel piperazine-based drugs. researchgate.netdntb.gov.ua

Preclinical and Clinical Research Landscape

In vitro Efficacy and Mechanistic Studies

The in vitro evaluation of piperazine (B1678402) and its derivatives has elucidated several mechanisms of action, primarily centered on their interaction with neurotransmitter receptors. A significant body of research points to the influence of these compounds on the GABAergic system. Some studies describe N-aryl piperazines as antagonists of the GABA receptor practo.com. Specifically, research using human α1β2γ2 GABAA receptors demonstrated that various chlorophenylpiperazines act as antagonists, concentration-dependently inhibiting the GABA-evoked ion current. This antagonistic action is proposed as a novel mode of action that could lead to increased catecholamine levels zhiyanbao.cn. Conversely, other reports characterize certain derivatives, like 1-Phenylpiperazine dihydrochloride (B599025), as GABA receptor agonists . The historical anthelmintic action of piperazine is also attributed to its effects on GABA receptors, where it is believed to cause hyperpolarization of nerve endings in parasites, leading to flaccid paralysis nih.gov.

Beyond the GABA system, piperazine derivatives exhibit a broad range of activities on other neurotransmitter receptors. These compounds are known to interact with serotonin (B10506) (5-HT), dopamine (B1211576) (D2), and adrenergic (α1) receptors industrialchemicals.gov.auunodc.orgnj.gov. For instance, certain phenylpiperazine derivatives have been identified as full antagonists at 5-HT1A and 5-HT7 receptors unodc.orgnj.gov, while other aralkyl piperazine derivatives have been synthesized to target the serotonin transporter (SERT) as well as 5-HT1A and 5-HT7 receptors sci-hub.se. The affinity for these receptors is highly dependent on the specific chemical substitutions on the piperazine ring practo.comnih.gov.

In other therapeutic areas, piperazine-linked bisbenzamidines have shown significant in vitro activity against the opportunistic fungus Pneumocystis carinii, the causative agent of Pneumocystis pneumonia patsnap.comresearchgate.net.

Interactive Table: In Vitro Efficacy and Mechanistic Data of Piperazine Derivatives
Compound/Derivative ClassTarget System/ReceptorObserved ActionKey FindingReference(s)
N-Aryl PiperazinesGABA ReceptorAntagonistCharacterized as GABA receptor blocking agents. practo.com
Chlorophenylpiperazineshuman α1β2γ2 GABAA ReceptorAntagonistConcentration-dependently inhibited GABA-evoked ion current. zhiyanbao.cn
1-Phenylpiperazine dihydrochlorideGABA ReceptorAgonistIncreases the frequency of GABA channel opening.
Piperazine (general)Helminth GABA ReceptorsAgonistCauses hyperpolarization and flaccid paralysis in parasites. nih.goveuropa.eu
Phenylpiperazine Derivatives (HBK-14, HBK-15)5-HT1A, 5-HT7 ReceptorsFull AntagonistPossess high or moderate affinity for 5-HT2, α1, and D2 receptors as well. unodc.orgnj.gov
Aralkyl Piperazine DerivativesSERT, 5-HT1A, 5-HT7 ReceptorsInhibitor/LigandDesigned as multi-target agents for potential antidepressant effects. sci-hub.se
Coumarin-Piperazine Derivatives5-HT1A, 5-HT2A ReceptorsHigh-affinity LigandSubstituents on the phenyl ring influence receptor affinity. nih.gov
Piperazine-linked BisbenzamidinesPneumocystis cariniiAnti-Pneumocystis ActivitySeveral derivatives were more active and less toxic than pentamidine. patsnap.com

In vivo Efficacy Studies in Animal Models

The therapeutic potential of piperazine derivatives observed in vitro has been further investigated in a variety of animal models, demonstrating efficacy in infectious diseases and central nervous system disorders.

The most established in vivo application of this compound is as an anthelmintic. Studies have confirmed its efficacy against natural infections of Toxocara vitulorum in buffalo calves and Ascaridia galli (large roundworm) in poultry mdpi.comtruemeds.in. The mechanism involves causing paralysis of the parasites, allowing the host to expel them europa.eu.

In the realm of neuroscience, piperazine derivatives have shown significant promise in rodent models of anxiety and depression. Phenylpiperazine derivatives HBK-14 and HBK-15 displayed potent antidepressant-like activity in the forced swim test in both mice and rats, and anxiolytic-like properties in the four-plate test and elevated plus maze unodc.orgnj.gov. Similarly, the xanthone (B1684191) derivative HBK-5, which contains a piperazine moiety, also showed antidepressant and anxiolytic-like effects in mice without impairing motor or cognitive function canada.ca. The anxiogenic properties of some derivatives, such as m-chlorophenylpiperazine (mCPP), have been used to establish animal models of anxiety nih.gov. Furthermore, 1-(3-chlorophenyl)-piperazine dihydrochloride produced a dose-dependent antinociceptive (pain-relieving) effect in rodent models industrialchemicals.gov.au.

Recent research has also explored the potential of piperazine derivatives for neurodegenerative diseases. A novel piperazine derivative, cmp2, was shown to reverse deficits in synaptic plasticity in a 5xFAD mouse model of Alzheimer's disease, highlighting its synaptoprotective properties drugs.com. In other studies, piperazine derivatives have been shown to modulate neurotransmitter levels in the brain; one compound (MM5) decreased extracellular serotonin, while another (MC1) increased cortical dopamine levels in rats mims.com.

Beyond neurology, the in vitro activity of piperazine-linked bisbenzamidines against Pneumocystis pneumonia was successfully translated into in vivo models, where several compounds markedly reduced the fungal burden and improved survival in immunosuppressed mice patsnap.comresearchgate.net.

Interactive Table: In Vivo Efficacy of Piperazine Derivatives in Animal Models
Compound/DerivativeAnimal ModelObserved EfficacyPotential IndicationReference(s)
This compoundBuffalo CalvesEfficacy against Toxocara vitulorum.Anthelmintic mdpi.com
This compoundDomestic Fowl (Chickens)Efficacy against mature and immature Ascaridia galli.Anthelmintic truemeds.in
HBK-15 (Phenylpiperazine derivative)Mice, RatsAntidepressant-like effects in forced swim test.Depression unodc.orgnj.gov
HBK-14 (Phenylpiperazine derivative)Mice, RatsAnxiolytic-like effects in four-plate test and elevated plus maze.Anxiety unodc.orgnj.gov
HBK-5 (Xanthone-piperazine derivative)MiceAntidepressant- and anxiolytic-like activity.Depression, Anxiety canada.ca
1-(3-chlorophenyl)-piperazine dihydrochlorideRodentsDose-dependent antinociceptive effect.Pain Relief industrialchemicals.gov.au
cmp2 (Piperazine derivative)5xFAD Mouse ModelReversal of synaptic plasticity deficits.Alzheimer's Disease drugs.com
Piperazine-linked BisbenzamidinesImmunosuppressed MiceMarked efficacy against Pneumocystis pneumonia infection.Pneumocystis Pneumonia patsnap.comresearchgate.net
m-chlorophenylpiperazine (mCPP)MiceInduction of anxiety-like behaviors.Anxiety Model Development nih.gov
MM5 (Piperazine derivative)RatsDecreased extracellular serotonin in prefrontal cortex.CNS Disorders mims.com
MC1 (Piperazine derivative)RatsRaised cortical dopamine levels.CNS Disorders mims.com

Translational Research and Exploration of Potential Clinical Indications

Translational research aims to bridge the gap between preclinical findings and clinical applications. For piperazine and its derivatives, this journey has resulted in established therapies and the active exploration of new ones.

The most prominent clinical application of piperazine is its use as an anthelmintic agent to treat intestinal worm infections, particularly ascariasis (roundworm) and enterobiasis (pinworm) nih.goveuropa.eueuropa.eu. Its use is also approved in veterinary medicine for the removal of large roundworms and nodular worms in livestock such as chickens, turkeys, and swine nih.gov.

The extensive preclinical research into the neurological effects of piperazine derivatives is driving their exploration for a range of human central nervous system disorders. Arylpiperazine scaffolds are considered versatile pharmacophores for developing treatments for conditions like Alzheimer's disease, Parkinson's disease, depression, and anxiety industrialchemicals.gov.au. A key challenge in developing drugs for CNS disorders is crossing the blood-brain barrier. The discovery of a piperazine derivative, cmp2, that penetrates this barrier and shows efficacy in an Alzheimer's model is a significant translational step drugs.com. The development of piperazine derivatives continues to be an active area of research, with studies focused on optimizing binding affinities, selectivity, and pharmaceutical properties to create novel drugs for neurological and psychiatric disorders industrialchemicals.gov.ausci-hub.se. The potential for piperazine derivatives to act as pain-relieving agents is another area of clinical exploration.

General Observations from Pharmacovigilance and Post-Market Surveillance in Research Literature

Post-market surveillance and pharmacovigilance activities, which monitor for adverse drug reactions after a medication is approved, have provided important insights into the safety profile of piperazine, primarily from its long-standing use as an anthelmintic.

A notable body of evidence from case reports and regulatory assessments points to neurotoxicity as a significant adverse effect. industrialchemicals.gov.au Symptoms reported in humans following therapeutic use include dizziness, ataxia, muscular incoordination, tremor, confusion, and in some instances, seizures europa.eucanada.ca. These effects have been particularly noted in children and in cases of overdose canada.caindustrialchemicals.gov.au. Electroencephalogram (EEG) abnormalities have also been observed in children treated with therapeutic doses industrialchemicals.gov.au. The proposed mechanism for these neurotoxic effects involves the antagonism of GABA receptors in the central nervous system. These neurotoxic concerns led to the withdrawal of piperazine's pharmaceutical use in some countries industrialchemicals.gov.au. Based on these human case reports, regulatory bodies have identified a lowest observed adverse effect level (LOAEL) for neurotoxicity industrialchemicals.gov.audrugs.com.

Hypersensitivity reactions are another class of adverse effects observed post-marketing. These can manifest as skin reactions, such as urticaria and erythema multiforme, or as respiratory issues practo.com. Occupational exposure to this compound dust has been documented to cause respiratory sensitization and asthma in workers industrialchemicals.gov.ausci-hub.se.

More common, less severe side effects reported include gastrointestinal disturbances like nausea, vomiting, abdominal pain, and diarrhea practo.comindustrialchemicals.gov.au. Visual disturbances such as blurred vision have also been noted practo.com. While the therapeutic use of piperazine is for parasitic infections, a systematic review of non-medical use has also associated piperazine abuse with substance-induced psychosis, highlighting its complex effects on the central nervous system nih.gov.

Q & A

Q. How can piperazine dihydrochloride be prepared and standardized for buffer solutions in biological experiments?

this compound is synthesized by dissolving piperazine hexahydrate in ethanol and adding concentrated hydrochloric acid. The crystals formed are washed with cold ethanol and dried at 100°C for 8 hours to yield anhydrous product . For buffer preparation, solutions are titrated with standardized NaOH (e.g., 0.1591 g in 100 mL distilled water + 0.1 N NaOH) to achieve desired pH values. Table I () provides precise formulations for buffers in distilled water and seawater, though pH accuracy decreases above pH 9.0 due to non-hydrogen electrode methods .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

this compound has low systemic toxicity but is a mild irritant. Researchers should adhere to NIOSH REL (5 mg/m³ TWA) and ACGIH TLV (0.1 mg/m³ inhalable fraction). Use PPE (gloves, goggles) to avoid skin/eye contact, and store separately from strong oxidizers (e.g., dicyanofurazan) and metals (aluminum, copper) due to incompatibilities . Ensure ventilation to mitigate inhalation risks.

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Key properties include:

  • Molecular weight: 159.08 g/mol
  • Solubility: Highly water-soluble, slightly hygroscopic in anhydrous form .
  • pK values: pK₁ = 5.32, pK₂ = 9.70 (extrapolated via Debye-Hückel equation at infinite dilution) .
  • Stability: Buffers should be prepared fresh to avoid hydrolysis or toxic byproducts during long-term storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pK values of this compound under varying ionic strengths?

The Debye-Hückel equation is used to extrapolate pK values at infinite dilution from experimental data at specific ionic strengths (Table II, ). For example, at μ = 0.1, pK₁ = 5.57 and pK₂ = 9.50, but these shift with ionic strength. Researchers should validate measurements using hydrogen electrodes, as glass electrodes may introduce errors >pH 9.0 .

Q. What methodologies are recommended for quantifying impurities in this compound-based pharmaceuticals?

High-performance liquid chromatography (HPLC) with UV detection is standard. For levocetirizine dihydrochloride, system suitability criteria include resolution ≥3.0 between levocetirizine and chlorobenzhydryl piperazine, tailing factor ≤2.0, and RSD ≤5.0% for peak areas . USP monographs ( ) provide reference standards for impurity profiling.

Q. How can conflicting regulatory guidelines (e.g., OSHA vs. ACGIH) impact laboratory safety protocols?

Q. What strategies optimize the synthesis of this compound derivatives (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride)?

Derivatives are synthesized via nucleophilic substitution (e.g., 4-chloronitrobenzene + N-methylpiperazine in DMF/K₂CO₃), followed by reduction and HCl salt formation . Reaction optimization includes controlling temperature (140°C for piperazine hydrochloride distillation) and solvent selection to minimize byproducts .

Q. How can buffer stability be ensured in long-term biochemical assays using this compound?

Stability is pH-dependent: below pH 9.0, buffers remain stable for ≤24 hours. Hydrolysis of glycylglycine (if mixed) or this compound can occur over time, necessitating pH rechecks and fresh preparation for critical assays. Refrigeration (2–8°C) slows degradation .

Data Contradictions and Mitigation

  • pH Measurement Errors : notes discrepancies in alkaline pH readings due to non-hydrogen electrode methods. Cross-validation with hydrogen electrodes or glass electrodes calibrated against NIST buffers is advised .
  • Regulatory Limits : OSHA’s historical PEL conflicts with ACGIH/NIOSH; labs should document adherence to the latest ACGIH TLV and NIOSH REL .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.